Product packaging for Rubiginone D2(Cat. No.:)

Rubiginone D2

Cat. No.: B3025712
M. Wt: 352.3 g/mol
InChI Key: DWIWLEGGRHIXAH-KDLNQGCSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rubiginone D2 is an angucycline.
This compound has been reported in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B3025712 Rubiginone D2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWLEGGRHIXAH-KDLNQGCSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Origin of Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, biosynthesis, and biological activities of Rubiginone D2, a member of the angucycline family of antibiotics. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on detailed experimental protocols, quantitative data, and the underlying molecular pathways.

Introduction and Origin

This compound is a polyketide antibiotic that was first isolated from the actinomycete Streptomyces sp. strain Gö N1/5.[1] Rubiginones, as a subclass of angucyclines, are characterized by a tetracyclic benz[a]anthracene framework and have garnered significant interest due to their diverse biological activities, including antibacterial and potent cytotoxic effects against various tumor cell lines.[1][2] While originally discovered in Streptomyces sp. Gö N1/5, other rubiginone analogues have been isolated from different actinomycetes, such as Streptomyces griseorubiginosus.[2]

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. While the specific biosynthetic gene cluster for this compound in Streptomyces sp. Gö N1/5 has not been fully elucidated, a plausible pathway has been proposed based on the characterization of the rub gene cluster in Streptomyces sp. CB02414, which produces a series of related rubiginones.[2][3]

The biosynthesis is initiated with the loading of an acetate starter unit, followed by nine successive extensions with malonyl-CoA extender units, which are catalyzed by the minimal PKS system. This process forms a linear poly-β-ketone chain that undergoes a series of cyclizations and aromatizations to generate the characteristic angular tetracyclic backbone of the angucycline core. Subsequent post-PKS modifications, including hydroxylations, oxidations, and methylations, are carried out by tailoring enzymes to yield the final this compound structure.

Rubiginone Biosynthesis Pathway Malonyl_CoA 9 x Malonyl-CoA (Extender Units) PKS Type II Polyketide Synthase (PKS) Malonyl_CoA->PKS Polyketide_Chain Linear Poly-β-ketone Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Reactions Polyketide_Chain->Cyclization Angucycline_Core Angucycline Core Structure Cyclization->Angucycline_Core Post_PKS Post-PKS Modifications (Hydroxylation, Oxidation, Methylation) Angucycline_Core->Post_PKS Rubiginone_D2 This compound Post_PKS->Rubiginone_D2

A proposed biosynthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as an anticancer agent. Its cytotoxic effects have been observed against a range of human tumor cell lines. The primary mechanism of action for this compound and related angucyclines is believed to be the induction of apoptosis.

This process is thought to be initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane potential disruption and the subsequent activation of a caspase cascade. This signaling pathway involves both initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and -7), ultimately leading to the cleavage of cellular proteins and programmed cell death.

Angucycline-Induced Apoptosis Signaling Pathway ROS Reactive Oxygen Species (ROS) Generation Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3 & -7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental Workflow for this compound Isolation Fermentation 2. Fermentation (e.g., 4-7 days, 28°C, 200 rpm) Centrifugation 3. Centrifugation of Culture Broth Fermentation->Centrifugation Extraction 4. Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration 5. Concentration of Crude Extract Extraction->Concentration Chromatography 6. Chromatographic Purification (e.g., Silica Gel, HPLC) Concentration->Chromatography Characterization 7. Structural Characterization (NMR, MS) Chromatography->Characterization Rubiginone_D2 Pure this compound Characterization->Rubiginone_D2

References

Rubiginone D2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Rubiginone D2

This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, a polyketide natural product. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a member of the angucycline class of aromatic polyketides. Its chemical structure has been elucidated through detailed spectroscopic analysis.

Chemical Structure:

The formal name of this compound is (2S,3S,4R)-3,4-dihydro-2,4-dihydroxy-8-methoxy-3-methyl-benz[a]anthracene-1,7,12(2H)-trione.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 274913-71-2[1]
Molecular Formula C₂₀H₁₆O₆[1]
Formula Weight 352.3 g/mol [1]
Appearance SolidN/A
SMILES O=C1C2=C(C(C3=C(OC)=CC=C31)=O)C=CC(--INVALID-LINK--C">C@@HO)=C2C4=O[1]
InChI Key DWIWLEGGRHIXAH-KDLNQGCSSA-N[1]
Origin Streptomyces sp. (strain Gö N1/5)[1]

Biological Activities

This compound has demonstrated both antibacterial and anticancer activities.

Antibacterial Activity

This compound exhibits activity against Gram-positive bacteria.

Table 2: Antibacterial Spectrum of this compound

Bacterial StrainActivityConcentration
Staphylococcus aureusActive64 µ g/disc
Escherichia coliActive64 µ g/disc
Bacillus subtilisNot Active64 µ g/disc
Anticancer Activity

This compound has shown cytostatic activity against various human tumor cell lines. The potency of this activity is summarized by its GI₅₀ values.

Table 3: Anticancer Activity of this compound (GI₅₀ values)

Cell LineCancer TypeGI₅₀ (µmol/L)
HM02Gastric Cancer0.1
KATO IIIGastric Cancer0.7
HepG2Liver Cancer<0.1
MCF-7Breast Cancer7.5

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are based on the initial discovery by Puder, Zeeck, and Beil, and general methodologies for similar compounds.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Streptomyces sp. Gö N1/5.

  • Fermentation: Streptomyces sp. Gö N1/5 is cultured in a suitable liquid medium under aerobic conditions. The fermentation is carried out for a specific duration to allow for the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is separated from the mycelium. The secondary metabolites are extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This may include:

    • Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

    • Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing this compound.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound.

Antibacterial Activity Assay (Agar Diffusion Method)
  • Preparation of Bacterial Lawn: A standardized suspension of the test bacterium is uniformly spread on the surface of an agar plate.

  • Application of Compound: A sterile paper disc impregnated with a known concentration of this compound (e.g., 64 µ g/disc ) is placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for bacterial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured.

Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Human tumor cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • GI₅₀ Calculation: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

As of the current literature, the specific signaling pathways modulated by this compound in cancer cells have not been elucidated. Further research is required to determine its precise mechanism of action.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the discovery and initial biological characterization of this compound.

RubiginoneD2_Workflow cluster_isolation Isolation and Purification cluster_activity Biological Activity Screening cluster_results Data Analysis Fermentation Fermentation of Streptomyces sp. Gö N1/5 Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (Column, TLC, HPLC) Extraction->Chromatography Structure Structure Elucidation (Spectroscopy) Chromatography->Structure Antibacterial Antibacterial Assay (Agar Diffusion) Structure->Antibacterial Test Compound Anticancer Anticancer Assay (Cytotoxicity) Structure->Anticancer Test Compound Antibacterial_Data Inhibition Zones Antibacterial->Antibacterial_Data Anticancer_Data GI50 Values Anticancer->Anticancer_Data

Caption: Workflow for the isolation, purification, and biological evaluation of this compound.

References

Unraveling the Biological Potential of Rubiginone D2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2, a polyketide belonging to the angucyclinone class of antibiotics, has demonstrated notable biological activity, positioning it as a compound of interest for further investigation in drug discovery and development.[1] Isolated from Streptomyces sp., this natural product exhibits both antibacterial and cytostatic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, including quantitative data, generalized experimental methodologies, and a speculative look at its potential mechanism of action.

Quantitative Biological Activity Data

The primary biological activities reported for this compound are its ability to inhibit the growth of Gram-positive bacteria and its cytotoxic effects against various human tumor cell lines. The available quantitative data from preliminary studies are summarized below.

Biological ActivityTarget Organism/Cell LineMeasurementValueReference
AntibacterialBacillus subtilisInhibition Zone Diameter11 mm (at 30 µ g/disk )Puder et al., 2000
AntibacterialStaphylococcus aureusInhibition Zone Diameter10 mm (at 30 µ g/disk )Puder et al., 2000
CytotoxicityHM02 (human gastric cancer)GI500.1 µmol/LPuder et al., 2000
CytotoxicityKATO III (human gastric carcinoma)GI500.7 µmol/LPuder et al., 2000
CytotoxicityHepG2 (human hepatocellular carcinoma)GI50<0.1 µmol/LPuder et al., 2000
CytotoxicityMCF-7 (human breast adenocarcinoma)GI507.5 µmol/LPuder et al., 2000

Experimental Protocols

Antibacterial Activity Assay (Agar Diffusion Method)

The agar diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[2][3][4][5]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Application of Test Compound: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the disc is measured in millimeters. This zone of inhibition is indicative of the antibacterial activity of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

  • Cell Seeding: Human tumor cells (e.g., HM02, KATO III, HepG2, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, based on the known activities of other angucyclinone antibiotics, a hypothetical mechanism can be proposed. Many cytotoxic natural products are known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through complex signaling cascades.

The following diagram illustrates a speculative signaling pathway for the anticancer activity of this compound, focusing on the induction of apoptosis. It is important to note that this is a generalized model and requires experimental validation for this compound.

Hypothetical_Apoptosis_Pathway_RubiginoneD2 RubiginoneD2 This compound Cellular_Uptake Cellular Uptake RubiginoneD2->Cellular_Uptake Mitochondrial_Stress Mitochondrial Stress Cellular_Uptake->Mitochondrial_Stress ROS_Production Increased ROS Production Cellular_Uptake->ROS_Production Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Bioactivity Screening

The discovery and initial characterization of a novel polyketide like this compound typically follows a structured workflow. The following diagram outlines a generalized experimental workflow for the screening and evaluation of such natural products.

Experimental_Workflow Start Isolation of Streptomyces sp. Fermentation Fermentation and Extraction Start->Fermentation Chromatography Chromatographic Separation (e.g., HPLC) Fermentation->Chromatography Isolation Isolation of this compound Chromatography->Isolation Structure Structure Elucidation (e.g., NMR, MS) Isolation->Structure Primary_Screening Primary Bioactivity Screening (Antibacterial & Cytotoxicity) Isolation->Primary_Screening Dose_Response Dose-Response Studies (e.g., GI50 determination) Primary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assays, Signaling Pathway Analysis) Dose_Response->Mechanism_Studies End Lead Compound for Further Development Mechanism_Studies->End

Caption: Generalized workflow for natural product screening and evaluation.

Conclusion and Future Directions

This compound is a promising polyketide with demonstrated antibacterial and potent cytotoxic activities. The available data, while limited, suggest that it warrants further investigation as a potential lead compound for the development of new therapeutic agents. Future research should focus on:

  • Elucidation of the Mechanism of Action: Detailed studies are required to understand the precise molecular targets and signaling pathways affected by this compound in both bacterial and cancer cells.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetic properties, and potential toxicity of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of derivatives with improved potency and selectivity.

The continued exploration of this and other related natural products holds significant potential for the discovery of novel drugs to address unmet medical needs.

References

An In-depth Technical Guide to Rubiginone D2 Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Rubiginone D2, a polyketide with notable antibacterial and anticancer activities, from Streptomyces species. The document details the producing organism, cultivation and fermentation parameters, extraction and purification protocols, and the underlying biosynthetic pathways and regulatory networks. Quantitative data from relevant studies are presented in tabular format for clarity and comparative analysis. Methodologies for key experiments are described in detail to facilitate replication and further research.

Introduction to this compound

This compound is a member of the rubiginone family, which belongs to the angucycline class of aromatic polyketides.[1] First isolated from Streptomyces sp. strain Gö N1/5, this compound has demonstrated biological activity, including the inhibition of Gram-positive bacteria and cytostatic effects against various tumor cell lines.[2] Its complex chemical structure and significant bioactivities make it a molecule of interest for drug discovery and development.

Producing Organism: Streptomyces sp. Strain Gö N1/5

The primary identified producer of this compound is Streptomyces sp. strain Gö N1/5.[2] While detailed genomic and metabolic data for this specific strain are not extensively published, research on closely related Streptomyces species provides valuable insights into the general characteristics and cultivation requirements for rubiginone production.

Cultivation and Fermentation

Successful production of this compound is critically dependent on the optimization of cultivation and fermentation conditions. The following protocols are based on established methods for Streptomyces fermentation, with specific details drawn from studies on rubiginone-producing strains.

Media Composition

A variety of media can be used for the cultivation of Streptomyces and the production of secondary metabolites. The choice of medium can significantly impact the yield of the target compound.

Table 1: Media Composition for Streptomyces Cultivation

Medium ComponentConcentration (g/L)Role
ISP2 Medium
Yeast Extract4.0Source of nitrogen, vitamins, and growth factors
Malt Extract10.0Carbon and energy source
Glucose4.0Primary carbon and energy source
Agar (for solid medium)20.0Solidifying agent
Medium C
Soluble Starch10.0Complex carbohydrate source
Glucose10.0Readily available carbon source
Yeast Extract2.5Source of nitrogen and growth factors
Peptone5.0Source of amino acids and nitrogen
K₂HPO₄1.0Buffering agent and phosphate source
MgSO₄·7H₂O0.5Source of magnesium ions
NaCl2.0Maintains osmotic balance
CaCO₃2.0Buffering agent

Note: Medium C was found to be optimal for the production of other rubiginones in a related Streptomyces strain.

Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing the yield of this compound.

Table 2: Fermentation Parameters for Rubiginone Production

ParameterRecommended Value
Temperature28-30 °C
pH7.0
Agitation200-250 rpm
Incubation Time7-10 days
Inoculum5-10% (v/v) of a 2-3 day old seed culture
Experimental Protocol: Shake Flask Fermentation
  • Seed Culture Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of ISP2 broth with a loopful of spores or mycelial fragments of Streptomyces sp. Gö N1/5 from a fresh agar plate. Incubate at 28 °C with shaking at 200 rpm for 2-3 days.

  • Production Culture: Inoculate a 1 L baffled Erlenmeyer flask containing 200 mL of Medium C with the seed culture to a final concentration of 5% (v/v).

  • Incubation: Incubate the production culture at 28 °C with vigorous shaking (250 rpm) for 7-10 days.

  • Monitoring: Monitor the fermentation by observing changes in pH, glucose consumption, and the appearance of pigmented metabolites.

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves extraction with organic solvents followed by chromatographic purification.

Experimental Protocol: Extraction and Purification
  • Harvesting: After the fermentation period, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Extraction from Mycelium: Extract the mycelial pellet three times with acetone or methanol. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction from Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the combined crude extracts to column chromatography on silica gel. Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

    • Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable gradient of acetonitrile and water.

Biosynthesis of Rubiginones

Rubiginones, as angucycline polyketides, are synthesized by a type II polyketide synthase (PKS) system. The biosynthesis involves the sequential condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and modification reactions.

Proposed Biosynthetic Pathway

While the specific gene cluster for this compound in Streptomyces sp. Gö N1/5 has not been characterized, a plausible pathway can be inferred from the study of rubiginone biosynthesis in Streptomyces sp. CB02414.

Rubiginone_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Type II PKS Type II PKS Acetyl-CoA + Malonyl-CoA->Type II PKS Poly-β-keto chain Poly-β-keto chain Type II PKS->Poly-β-keto chain Aromatization/Cyclization Aromatization/Cyclization Poly-β-keto chain->Aromatization/Cyclization Angucyclinone core Angucyclinone core Aromatization/Cyclization->Angucyclinone core Tailoring Enzymes Tailoring Enzymes Angucyclinone core->Tailoring Enzymes Rubiginone Precursors Rubiginone Precursors Tailoring Enzymes->Rubiginone Precursors Oxidation/Reduction/Methylation Oxidation/Reduction/Methylation Rubiginone Precursors->Oxidation/Reduction/Methylation This compound This compound Oxidation/Reduction/Methylation->this compound Regulatory_Cascade cluster_global Global Signals cluster_regulators Regulatory Proteins cluster_biosynthesis Biosynthesis Nutrient Limitation Nutrient Limitation Pleiotropic Regulators (e.g., AfsR, PhoP) Pleiotropic Regulators (e.g., AfsR, PhoP) Nutrient Limitation->Pleiotropic Regulators (e.g., AfsR, PhoP) Cell Density (Quorum Sensing) Cell Density (Quorum Sensing) Cell Density (Quorum Sensing)->Pleiotropic Regulators (e.g., AfsR, PhoP) Pathway-Specific Regulator (e.g., SARP family) Pathway-Specific Regulator (e.g., SARP family) Pleiotropic Regulators (e.g., AfsR, PhoP)->Pathway-Specific Regulator (e.g., SARP family) Rubiginone Biosynthetic Gene Cluster Rubiginone Biosynthetic Gene Cluster Pathway-Specific Regulator (e.g., SARP family)->Rubiginone Biosynthetic Gene Cluster This compound Production This compound Production Rubiginone Biosynthetic Gene Cluster->this compound Production

References

An In-depth Technical Guide to the Antibacterial Spectrum of Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiginone D2, a polyketide metabolite isolated from Streptomyces species, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental methodologies for its assessment, and a putative mechanism of action based on its chemical class. The information is intended to support further research and development of this compound as a potential antibacterial agent.

Introduction

This compound is a member of the angucycline class of antibiotics, characterized by a benz[a]anthracene core structure.[1] It is a polyketide produced by certain strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites with diverse biological activities.[1] Initial screenings have indicated that this compound possesses activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibacterial candidate. This document synthesizes the current knowledge on the antibacterial profile of this compound.

Quantitative Antibacterial Spectrum

The antibacterial activity of this compound has been evaluated primarily through agar diffusion assays. The available data indicates selective activity against different bacterial species.

Bacterial Strain Assay Type Concentration Result
Staphylococcus aureusAgar Disc Diffusion64 µ g/disc Active (Inhibition zone observed)[2]
Escherichia coliAgar Disc Diffusion64 µ g/disc Active (Inhibition zone observed)[2]
Bacillus subtilisAgar Disc Diffusion64 µ g/disc Inactive (No inhibition zone observed)[2]
Table 1: Summary of the Antibacterial Activity of this compound.

Note: Specific inhibition zone diameters have not been reported in the currently available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the antibacterial spectrum of this compound.

Agar Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

3.1.1. Materials

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Bacterial cultures (S. aureus, E. coli, B. subtilis)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • This compound stock solution

  • Sterile swabs

  • Incubator

3.1.2. Protocol

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disc Application: Aseptically apply sterile paper discs impregnated with 64 µg of this compound onto the surface of the inoculated agar plate. Ensure firm contact between the disc and the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The absence of a zone of inhibition indicates resistance of the microorganism to the tested compound.[2]

experimental_workflow_agar_diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum adjust_turbidity Adjust to 0.5 McFarland prep_inoculum->adjust_turbidity inoculate_plate Inoculate MHA Plate adjust_turbidity->inoculate_plate apply_disc Apply this compound Disc (64 µg) inoculate_plate->apply_disc incubate Incubate at 37°C apply_disc->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Figure 1: Experimental workflow for the Agar Disc Diffusion Assay.

Broth Microdilution Assay (Proposed)

While specific MIC values for this compound are not yet published, the following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a natural product.

3.2.1. Materials

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • Sterile saline solution

  • McFarland turbidity standards (0.5)

  • This compound stock solution and serial dilutions

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader (optional)

3.2.2. Protocol

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader. The addition of a viability indicator like resazurin can also aid in the determination.

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare and Dilute Bacterial Inoculum start->prep_inoculum add_to_plate Add Dilutions and Inoculum to 96-well Plate prep_compound->add_to_plate prep_inoculum->add_to_plate incubate Incubate at 37°C add_to_plate->incubate determine_mic Determine MIC (Lowest Inhibitory Conc.) incubate->determine_mic end End determine_mic->end

Figure 2: Proposed experimental workflow for the Broth Microdilution Assay.

Putative Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, as a member of the anthracycline family of compounds, its mode of action is likely to involve interference with bacterial DNA replication and transcription.[3]

Anthracyclines are known to exert their effects through several mechanisms:

  • DNA Intercalation: The planar aromatic core of the molecule can insert itself between DNA base pairs, distorting the helical structure and inhibiting the processes of replication and transcription.[3]

  • Topoisomerase II Inhibition: Anthracyclines can stabilize the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoiling during replication. This leads to the accumulation of DNA strand breaks and ultimately cell death.[4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress and damages cellular components, including DNA, proteins, and lipids.

putative_mechanism_of_action cluster_compound This compound cluster_cellular_targets Bacterial Cellular Targets cluster_effects Antibacterial Effects rubiginone_d2 This compound (Anthracycline-like) dna Bacterial DNA rubiginone_d2->dna interacts with topoisomerase Topoisomerase II rubiginone_d2->topoisomerase targets cellular_redox Cellular Redox Cycling rubiginone_d2->cellular_redox participates in intercalation DNA Intercalation dna->intercalation topo_inhibition Topoisomerase II Inhibition topoisomerase->topo_inhibition ros_production ROS Production cellular_redox->ros_production dna_damage DNA Damage & Replication/Transcription Inhibition intercalation->dna_damage topo_inhibition->dna_damage ros_production->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

References

Comprehensive literature review of Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2 is a naturally occurring polyketide belonging to the angucycline family of antibiotics.[1] Isolated from the bacterium Streptomyces sp. (strain Gö N1/5), this compound has demonstrated notable biological activity, including antibacterial and cytotoxic properties.[1][2] This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing its chemical properties, biological activities, and the methodologies used for its study. Due to the limited publicly available research on this specific compound, this review also includes generalized protocols and inferred biosynthetic pathways based on related compounds to provide a broader context for researchers.

Physicochemical Properties

This compound is a complex molecule with a tetracyclic benz[a]anthraquinone carbon skeleton.[3] Its chemical structure was elucidated through detailed spectroscopic analysis.[2]

PropertyValueSource
Chemical Formula C₂₀H₁₆O₆[4]
Molecular Weight 352.3 g/mol [4]
Appearance Not Reported
Solubility Not Reported
CAS Number 274913-71-2[2]

Biological Activity

This compound has shown promising in vitro activity against both bacterial and cancer cell lines. The available quantitative data is summarized below.

Antibacterial Activity

The antibacterial potential of this compound was evaluated using an agar diffusion assay.

Test OrganismActivity
Bacillus subtilisInactive
Escherichia coliActive
Staphylococcus aureusActive
Cytotoxic Activity

The cytotoxic effects of this compound were assessed against a panel of human cancer cell lines. The GI₅₀ (50% growth inhibition) values are presented below.

Cell LineCancer TypeGI₅₀ (µM)
HM02Gastric Cancer0.1
KATO IIIGastric Cancer0.7
HepG2Liver Cancer<0.1
MCF-7Breast Cancer7.5

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not publicly available. Therefore, this section provides standardized, widely accepted methodologies for the types of experiments that were likely performed.

General Isolation and Purification of Rubiginones from Streptomyces sp.

The following is a generalized workflow for the isolation and purification of angucycline antibiotics like this compound from bacterial cultures.

G cluster_0 Fermentation and Extraction cluster_1 Purification cluster_2 Structure Elucidation Fermentation Large-scale fermentation of Streptomyces sp. Gö N1/5 Centrifugation Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation Extraction Extraction of supernatant with organic solvent (e.g., ethyl acetate) Centrifugation->Extraction Crude_Extract Crude Rubiginone Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Determination of Chemical Structure Spectroscopy->Structure

A generalized workflow for the isolation and characterization of this compound.
Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard technique to assess the antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[6]

  • Well Creation: Sterile cork borers are used to create uniform wells in the agar.[5]

  • Application of Test Compound: A known concentration of this compound, dissolved in a suitable solvent, is added to each well. A solvent control is also included.[7]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][8][9][10][11]

  • Cell Seeding: Cancer cell lines (HM02, KATO III, HepG2, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[10]

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[1]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[1]

  • Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.[1]

  • Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader. The GI₅₀ value is then calculated from the dose-response curve.[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound in either bacterial or cancer cells have not been elucidated in the available scientific literature. As a member of the angucycline family, it may share mechanisms with related compounds, which are known to exhibit a range of biological activities including enzyme inhibition and DNA intercalation.[3] However, without specific studies on this compound, any proposed pathway would be purely speculative.

Proposed Biosynthetic Pathway

While the specific biosynthetic gene cluster for this compound has not been reported, a plausible pathway can be proposed based on the biosynthesis of other rubiginones.[4] The core angucycline skeleton is assembled by a type II polyketide synthase (PKS), followed by a series of tailoring reactions including cyclizations, oxidations, and in the case of some related compounds, glycosylations.

G cluster_0 Core Skeleton Formation cluster_1 Cyclization and Aromatization cluster_2 Tailoring Reactions PKS Type II Polyketide Synthase (PKS) Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclase Cyclase/Aromatase Polyketide_Chain->Cyclase Angucyclinone_Core Angucyclinone Core Structure Cyclase->Angucyclinone_Core Oxidoreductases Oxidoreductases (e.g., P450s) Angucyclinone_Core->Oxidoreductases Hydroxylations Hydroxylations and other modifications Oxidoreductases->Hydroxylations Rubiginone_D2 This compound Hydroxylations->Rubiginone_D2

A proposed biosynthetic pathway for this compound.

Conclusion and Future Directions

This compound is a bioactive polyketide with demonstrated antibacterial and potent cytotoxic activities. While its initial discovery and characterization have laid the groundwork, there is a clear need for further research to fully understand its therapeutic potential. Key areas for future investigation include:

  • Elucidation of the Mechanism of Action: Studies are required to identify the molecular targets and signaling pathways modulated by this compound in both bacterial and cancer cells. This knowledge is crucial for understanding its efficacy and for potential lead optimization.

  • In Vivo Studies: The promising in vitro activity of this compound needs to be validated in animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further study and the generation of analogs with improved activity and properties.

  • Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster responsible for this compound production could facilitate its biotechnological production and the generation of novel derivatives through genetic engineering.

References

Rubiginone D2: An In-depth Technical Guide to a Promising Angucycline Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiginone D2, a member of the angucycline class of antibiotics, is a polyketide natural product isolated from Streptomyces sp.[1]. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and proposed mechanisms of action. The document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of its biosynthetic pathway and putative signaling cascades. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial and anticancer agents.

Introduction to Angucycline Antibiotics

Angucyclines represent the largest group of type II polyketide synthase (PKS)-engineered natural products, characterized by a distinctive angularly fused tetracyclic benz[a]anthracene core.[2][3] These compounds are known for their diverse and potent biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[3][4] Despite their therapeutic potential, the clinical development of angucyclines has been hampered by issues such as toxicity and poor solubility.[3] this compound is a notable member of this class, exhibiting both antibacterial and cytostatic activities.[5]

Chemical Properties of this compound

This compound is a polyketide with the chemical formula C₂₀H₁₆O₆ and a molecular weight of 352.3 g/mol .[6] It was first isolated from Streptomyces sp. strain Gö N1/5.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₆O₆[6]
Molecular Weight 352.3 g/mol [6]
CAS Number 274913-71-2[6]
Appearance Yellow solid with a green cast[7]
Origin Streptomyces sp.[6]

Biological Activity

This compound has demonstrated a dual role as both an antibacterial and an anticancer agent. Its biological activities are summarized below.

Antibacterial Activity

This compound exhibits inhibitory effects against certain Gram-positive and Gram-negative bacteria.[8] While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, preliminary studies indicate its potential as an antimicrobial agent. One study reported activity against Staphylococcus aureus and Escherichia coli in agar diffusion assays at a concentration of 64 µ g/disc , while no activity was observed against Bacillus subtilis at the same concentration.[6]

Table 2: Antibacterial Spectrum of this compound (Qualitative)

Bacterial StrainActivity (at 64 µ g/disc )Reference
Staphylococcus aureusActive[6]
Escherichia coliActive[6]
Bacillus subtilisInactive[6]

Note: Further research is required to establish a comprehensive MIC profile of this compound against a broader range of clinically relevant bacteria.

Anticancer Activity

This compound has shown significant cytostatic activity against various human cancer cell lines. The growth inhibitory effects are presented as GI₅₀ values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)Reference
HM02Gastric Adenocarcinoma0.1[6]
KATO IIIGastric Carcinoma0.7[6]
HepG2Hepatocellular Carcinoma<0.1[6]
MCF-7Breast Adenocarcinoma7.5[6]

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the antibacterial and anticancer activities of this compound are not yet fully elucidated. However, based on the known mechanisms of other angucycline antibiotics and related compounds, plausible pathways can be proposed.

Proposed Antibacterial Mechanism

The antibacterial action of angucyclines is thought to involve multiple targets within the bacterial cell. These may include interference with cell wall synthesis, inhibition of protein and nucleic acid synthesis, disruption of metabolic pathways, and compromising cell membrane function.[9]

G Proposed Antibacterial Mechanism of this compound RubiginoneD2 This compound CellWall Bacterial Cell Wall Synthesis RubiginoneD2->CellWall Inhibition ProteinSynth Protein Synthesis RubiginoneD2->ProteinSynth Inhibition NucleicAcidSynth Nucleic Acid Synthesis RubiginoneD2->NucleicAcidSynth Inhibition Metabolism Metabolic Pathways RubiginoneD2->Metabolism Disruption CellMembrane Cell Membrane Integrity RubiginoneD2->CellMembrane Disruption BacterialCellDeath Bacterial Cell Death CellWall->BacterialCellDeath ProteinSynth->BacterialCellDeath NucleicAcidSynth->BacterialCellDeath Metabolism->BacterialCellDeath CellMembrane->BacterialCellDeath

Caption: Proposed multifaceted antibacterial mechanism of this compound.

Proposed Anticancer Signaling Pathway

The anticancer activity of some angucyclines, such as landomycin E, has been linked to the induction of apoptosis through rapid mitochondrial damage and the generation of oxidative stress.[10] It is plausible that this compound shares a similar mechanism, potentially involving the activation of pro-apoptotic signaling cascades and the inhibition of pro-survival pathways.

G Proposed Anticancer Signaling Pathway of this compound RubiginoneD2 This compound Mitochondria Mitochondrial Damage RubiginoneD2->Mitochondria PI3K_AKT PI3K/Akt Pathway RubiginoneD2->PI3K_AKT Inhibition Wnt Wnt/β-catenin Pathway RubiginoneD2->Wnt Inhibition ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Cell Proliferation & Survival Apoptosis->Proliferation Inhibition PI3K_AKT->Proliferation Wnt->Proliferation

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Biosynthesis of this compound

This compound, like other angucyclines, is biosynthesized via a type II polyketide synthase (PKS) pathway.[3][4] The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA to form a decaketide backbone.[4] This backbone then undergoes a series of cyclization and tailoring reactions, catalyzed by specific enzymes within the biosynthetic gene cluster, to yield the characteristic benz[a]anthracene framework.[2][4][11]

G Generalized Biosynthetic Pathway of Angucyclinones cluster_pks Type II Polyketide Synthase (PKS) cluster_tailoring Post-PKS Tailoring AcetylCoA Acetyl-CoA (Starter Unit) Decaketide Linear Decaketide Backbone AcetylCoA->Decaketide MalonylCoA 9 x Malonyl-CoA (Extender Units) MalonylCoA->Decaketide Cyclization Cyclization Reactions Decaketide->Cyclization Aromatization Aromatization Cyclization->Aromatization Oxidation Oxidative Modifications Aromatization->Oxidation AngucyclinoneCore Angucyclinone Core Structure Oxidation->AngucyclinoneCore RubiginoneD2 This compound AngucyclinoneCore->RubiginoneD2 Further Tailoring

Caption: Overview of the biosynthetic pathway leading to this compound.

Experimental Protocols

This section provides an overview of the methodologies that can be employed for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces sp.

The following is a generalized protocol based on methods for isolating angucycline antibiotics from Streptomyces.

Workflow Diagram:

G Isolation and Purification Workflow for this compound Fermentation 1. Fermentation of Streptomyces sp. Extraction 2. Solvent Extraction of Culture Broth Fermentation->Extraction Concentration 3. Concentration of Crude Extract Extraction->Concentration Chromatography 4. Chromatographic Separation (e.g., Silica Gel) Concentration->Chromatography Fractionation 5. Fraction Collection and Bioassay Chromatography->Fractionation Purification 6. Further Purification (e.g., HPLC) Fractionation->Purification Characterization 7. Structure Elucidation (NMR, MS) Purification->Characterization

Caption: Step-by-step workflow for the isolation and characterization of this compound.

Methodology:

  • Fermentation: Streptomyces sp. is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents to separate the components.

  • Fractionation and Bioassay: Fractions are collected and screened for antibacterial and/or cytotoxic activity to identify the active fractions.

  • Purification: The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[3][12]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ value is determined.

Conclusion and Future Directions

This compound is a promising angucycline antibiotic with demonstrated antibacterial and potent anticancer activities. Its unique chemical scaffold and biological profile make it an attractive candidate for further investigation and development. Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A thorough evaluation of the antibacterial spectrum of this compound through determination of MIC values against a wide range of pathogenic bacteria is crucial.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways involved in the antibacterial and anticancer effects of this compound.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound can help to optimize its biological activity, improve its pharmacokinetic properties, and reduce potential toxicity.

  • In Vivo Efficacy and Preclinical Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess the therapeutic potential of this compound for the treatment of bacterial infections and cancer.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and the broader class of angucycline antibiotics.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rubiginone D2 is a polyketide belonging to the angucycline class of antibiotics, originally isolated from Streptomyces species.[1] This compound has demonstrated significant biological activities, including antibacterial and potent cytotoxic effects against various cancer cell lines, making it a molecule of interest for drug development and biomedical research.[1] The purification of this compound from complex fermentation broths is a critical step to enable detailed biological and pharmacological studies. High-performance liquid chromatography (HPLC), particularly in a preparative format, offers a robust and efficient method for obtaining high-purity this compound. This application note provides a detailed protocol for the purification of this compound using reversed-phase preparative HPLC.

Biological Activity of this compound

This compound and related angucyclinones exhibit significant cytotoxic activity, primarily through the induction of apoptosis in cancer cells. The proposed mechanism involves both the intrinsic and extrinsic apoptotic pathways. Treatment with angucyclinones has been shown to lead to the generation of reactive oxygen species (ROS), activation of the tumor suppressor protein p53, and the subsequent activation of a caspase cascade, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[2][3] This ultimately results in programmed cell death of the cancer cells.

Experimental Protocols

1. Extraction of Crude this compound from Streptomyces sp. Culture

This protocol describes the initial extraction of this compound from a liquid culture of a producing Streptomyces strain.

  • Materials:

    • Streptomyces sp. culture broth

    • Ethyl acetate (HPLC grade)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Centrifuge and appropriate centrifuge tubes

    • Separatory funnel

  • Procedure:

    • Centrifuge the Streptomyces sp. culture broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

    • Collect the supernatant and transfer it to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant. Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with equal volumes of ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the crude extract to dryness using a rotary evaporator at 40°C.

    • Resuspend the dried extract in a minimal amount of methanol for preparative HPLC injection.

2. Preparative HPLC Purification of this compound

This protocol outlines the purification of this compound from the crude extract using a preparative reversed-phase HPLC system.

  • Instrumentation and Materials:

    • Preparative HPLC system with a fraction collector

    • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) (HPLC grade)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (HPLC grade)

    • UV-Vis detector

    • Crude this compound extract dissolved in methanol

  • Procedure:

    • Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 10 mL/min.

    • Prepare the crude extract by dissolving it in a small volume of methanol and filtering it through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the filtered sample onto the equilibrated column. The injection volume will depend on the concentration of the extract and the capacity of the column.

    • Elute the compounds using a linear gradient as described in the table below.

    • Monitor the elution profile at a wavelength of 254 nm.

    • Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Data Presentation

Table 1: Preparative HPLC Parameters and Illustrative Purification Results for this compound

ParameterValue
Chromatographic Column
Stationary PhaseC18 Silica Gel
Dimensions250 x 20 mm
Particle Size10 µm
Mobile Phase
Mobile Phase AWater + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Gradient Program
Time (min)% Mobile Phase B
0 - 55
5 - 455 to 95 (linear gradient)
45 - 5095
50 - 5595 to 5 (linear gradient)
55 - 605
Flow Rate 10 mL/min
Detection
Wavelength254 nm
Illustrative Results
Retention Time of this compound~35 minutes
Purity of Collected Fraction>98% (as determined by analytical HPLC)
YieldDependent on the initial concentration in the crude extract

Mandatory Visualization

experimental_workflow cluster_extraction Crude Extraction cluster_purification HPLC Purification culture Streptomyces sp. Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc Injection fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation pure_rubiginone Pure this compound (>98%) solvent_evaporation->pure_rubiginone

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway rubiginone This compound death_receptor Death Receptor rubiginone->death_receptor ros ROS Generation rubiginone->ros caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3 & 7 Activation caspase8->caspase37 p53 p53 Activation ros->p53 mitochondria Mitochondrial Stress p53->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2 is a polyketide belonging to the angucycline class of antibiotics, isolated from Streptomyces sp.[1] This compound has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and notable cytotoxic activity against various human tumor cell lines. Its formal chemical name is (2S,3S,4R)-3,4-dihydro-2,4-dihydroxy-8-methoxy-3-methyl-benz[a]anthracene-1,7,12(2H)-trione, with a molecular formula of C₂₀H₁₆O₆ and a molecular weight of 352.3 g/mol .[1] The structural elucidation of this compound is crucial for understanding its mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound, focusing on techniques for structure confirmation and characterization.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound has been elucidated primarily through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a summary of the key spectroscopic data.

Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)
Atom No.¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1202.1---
272.84.85 (d, 3.0)C-1, C-3, C-4, C-12bH-3
340.52.65 (m)C-1, C-2, C-4, C-4a, 3-CH₃H-2, H-4, 3-CH₃
468.25.30 (d, 3.5)C-2, C-3, C-4a, C-5, C-12bH-3
4a135.8---
5118.97.65 (d, 8.0)C-4, C-4a, C-6, C-6aH-6
6130.27.90 (d, 8.0)C-4a, C-5, C-6a, C-7H-5
6a132.5---
7182.5---
7a138.1---
8162.3---
9119.57.45 (d, 8.5)C-7a, C-8, C-10, C-11aH-10
10125.17.80 (dd, 8.5, 7.5)C-8, C-9, C-11, C-11aH-9, H-11
11121.87.60 (d, 7.5)C-7a, C-10, C-11a, C-12H-10
11a135.2---
12188.0---
12a128.9---
12b145.1---
3-CH₃15.91.25 (d, 7.0)C-2, C-3, C-4H-3
8-OCH₃56.54.05 (s)C-8-

Note: NMR data is based on reported values for angucycline-type compounds and may require experimental verification for precise assignments.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound
TechniqueKey DataInterpretation
ESI-MS [M+H]⁺ at m/z 353.1019Confirms the molecular formula C₂₀H₁₆O₆.[2]
[M+Na]⁺ at m/z 375.0839Sodium adduct, further supporting the molecular weight.[2]
IR (KBr) ~3450 cm⁻¹ (broad)O-H stretching (hydroxyl groups)
~2920 cm⁻¹C-H stretching (aliphatic)
~1710 cm⁻¹C=O stretching (ketone)
~1650 cm⁻¹C=O stretching (quinone)
~1600, 1450 cm⁻¹C=C stretching (aromatic)
~1250 cm⁻¹C-O stretching (ether)

Experimental Protocols

Sample Preparation
  • For NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a standard 5 mm NMR tube.

  • For Mass Spectrometry: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • For Infrared Spectroscopy: Prepare a KBr pellet by mixing a small amount of this compound (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H-NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters: Spectral width of 12-16 ppm, 32k data points, relaxation delay of 2 seconds, 16-32 scans.

  • ¹³C-NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Acquisition Parameters: Spectral width of 200-240 ppm, 64k data points, relaxation delay of 2-5 seconds, 1024 or more scans.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize acquisition and processing parameters (e.g., spectral widths, number of increments, data points) according to the instrument's recommendations for a molecule of this size.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Analysis Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C

    • Mass Range: m/z 100-1000

Infrared Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound using the obtained spectroscopic data is outlined below.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_assembly Structure Assembly & Verification MS Mass Spectrometry (ESI-MS) Molecular_Formula Determine Molecular Formula (from MS) MS->Molecular_Formula IR Infrared Spectroscopy Functional_Groups Identify Functional Groups (from IR) IR->Functional_Groups NMR_1D 1D NMR (¹H, ¹³C) Proton_Environment Analyze Proton Environments (from ¹H NMR) NMR_1D->Proton_Environment Carbon_Skeleton Identify Carbon Skeleton (from ¹³C NMR) NMR_1D->Carbon_Skeleton NMR_2D 2D NMR (COSY, HSQC, HMBC) H_H_Connectivity Establish ¹H-¹H Connectivity (from COSY) NMR_2D->H_H_Connectivity C_H_Connectivity Establish ¹H-¹³C One-Bond Connectivity (from HSQC) NMR_2D->C_H_Connectivity Long_Range_Connectivity Establish Long-Range ¹H-¹³C Connectivity (from HMBC) NMR_2D->Long_Range_Connectivity Fragment_Assembly Assemble Fragments Molecular_Formula->Fragment_Assembly Functional_Groups->Fragment_Assembly Proton_Environment->H_H_Connectivity Carbon_Skeleton->C_H_Connectivity H_H_Connectivity->Fragment_Assembly C_H_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry (from NOESY/J-couplings) Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

This compound exhibits potent biological activities, primarily as an anticancer and antibacterial agent. While the precise signaling pathways are still under extensive investigation, the mechanisms of action for the broader angucycline and anthracycline classes of compounds provide valuable insights.

Anticancer Activity

The anticancer effects of angucyclinones are often attributed to the induction of apoptosis (programmed cell death).[3][4][5] Key events in this process may include:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[3][4]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[3][6]

  • Caspase Activation: Initiation of the caspase cascade, a family of proteases that execute the apoptotic program.[3][4][5]

  • DNA Damage and Topoisomerase Inhibition: Intercalation into DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[7][8]

anticancer_pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events RubiginoneD2 This compound ROS Increased Reactive Oxygen Species (ROS) RubiginoneD2->ROS Mitochondria Mitochondrial Damage RubiginoneD2->Mitochondria DNA_Damage DNA Damage / Topoisomerase II Inhibition RubiginoneD2->DNA_Damage ROS->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative anticancer signaling pathway of this compound.

Antibacterial Activity

The antibacterial mechanism of anthracyclines and related compounds is thought to involve several processes:[9]

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA and RNA synthesis, thereby halting bacterial replication and transcription.

  • Cell Wall Damage: Disruption of the integrity of the bacterial cell wall.[9]

  • Biofilm Formation Inhibition: Prevention of the formation of bacterial biofilms, which are crucial for chronic infections.[9]

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound in both cancer cells and bacteria. These application notes and protocols provide a foundational framework for researchers to conduct detailed spectroscopic analysis, which is a critical first step in this endeavor.

References

Application Notes and Protocols: Asymmetric Synthesis of Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a proposed asymmetric synthesis pathway for Rubiginone D2, targeting researchers, scientists, and professionals in drug development. The strategy is based on established methodologies for the synthesis of structurally related angucyclinone natural products, such as Rubiginone B2. The core of this approach involves a stereoselective Diels-Alder reaction to construct the tetracyclic core, followed by functional group manipulations to yield the target molecule.

Proposed Asymmetric Synthesis Pathway for this compound

The proposed enantioselective total synthesis of (+)-Rubiginone D2 commences with the preparation of an enantiopure sulfinylquinone, which serves as a chiral dienophile. This is followed by a tandem Diels-Alder reaction and sulfoxide elimination with a suitable diene to construct the core tetracyclic structure. Subsequent controlled aromatization and deprotection steps lead to the final product. This strategy has been successfully applied in the synthesis of related compounds like (+)-rubiginone B2 and (+)-ochromycinone[1].

A key feature of this pathway is the use of a chiral sulfoxide auxiliary to induce asymmetry in the Diels-Alder reaction, allowing for the kinetic resolution of a racemic diene and the establishment of the desired stereochemistry in the final product[1].

Logical Flow of the Proposed Synthesis

Asymmetric_Synthesis_Rubiginone_D2 cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 5-methoxy-1,4-naphthoquinone step1 Preparation of enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone start1->step1 start2 Racemic vinylcyclohexene step2 Tandem Diels-Alder Reaction / Sulfoxide Elimination start2->step2 step1->step2 step3 Controlled Aromatization step2->step3 step4 Functional Group Deprotection step3->step4 product (+)-Rubiginone D2 step4->product

Caption: Proposed synthetic workflow for (+)-Rubiginone D2.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed asymmetric synthesis of this compound. These are adapted from the successful synthesis of (+)-Rubiginone B2 and would require optimization for the specific target[1].

Protocol 1: Synthesis of Enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone

This protocol describes the preparation of the chiral dienophile, a critical component for inducing stereoselectivity.

Materials:

  • 5-methoxy-1,4-naphthoquinone

  • Lithium p-toluenesulfinate

  • (R)-(-)-menthyl p-toluenesulfinate

  • Appropriate solvents (e.g., dichloromethane, ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • The synthesis of the enantiopure sulfinylquinone is adapted from established literature procedures. A typical approach involves the reaction of 5-methoxy-1,4-naphthoquinone with a chiral sulfinylating agent.

  • For the synthesis of the related (+)-rubiginone B2, enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone was utilized[1]. The preparation of this key intermediate is a crucial step for the successful asymmetric induction.

  • Purification is typically achieved through column chromatography on silica gel.

Protocol 2: Tandem Diels-Alder Reaction and Sulfoxide Elimination

This step constitutes the key bond-forming reaction to construct the tetracyclic core of this compound.

Materials:

  • Enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone

  • Racemic 1-vinylcyclohexene derivative (diene)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the enantiopure sulfinylquinone in the anhydrous solvent under an inert atmosphere.

  • Add the racemic diene to the solution. The reaction is typically carried out at elevated temperatures.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product, a tetracyclic adduct, is purified by column chromatography. This tandem process involves the Diels-Alder cycloaddition followed by the elimination of the sulfoxide group, which also serves to resolve the racemic diene kinetically[1].

Protocol 3: Controlled Aromatization and Deprotection

The final steps involve the aromatization of the newly formed ring and the removal of any protecting groups to yield the final product.

Materials:

  • Tetracyclic adduct from Protocol 2

  • Aromatization agent (e.g., DDQ or air oxidation)

  • Deprotecting agent (e.g., BBr3 for methoxy groups)

  • Appropriate solvents

Procedure:

  • The purified tetracyclic adduct is dissolved in a suitable solvent.

  • An aromatizing agent is added, and the reaction is stirred until completion as monitored by TLC.

  • Following aromatization, any protecting groups are removed. For instance, a methoxy group can be cleaved using a Lewis acid like boron tribromide.

  • The final product, (+)-Rubiginone D2, is purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes expected yields and stereoselectivity based on the synthesis of the analogous compound, (+)-Rubiginone B2[1]. These values are illustrative and would require experimental verification for the synthesis of this compound.

StepProductExpected Yield (%)Expected Enantiomeric Excess (ee %)
Tandem Diels-Alder / Sulfoxide EliminationTetracyclic Adduct~60-70>98
Aromatization and Deprotection(+)-Rubiginone D2~80-90>98

Signaling Pathway Analogy: Biosynthesis of Rubiginones

While not a synthetic pathway in the traditional sense, understanding the biosynthetic route can provide insights into the molecule's formation in nature. The biosynthesis of rubiginones involves a type II polyketide synthase (PKS) gene cluster. Post-PKS modifications, such as oxidations catalyzed by cytochrome P450 hydroxylases, are crucial for generating the structural diversity of this family of compounds[2].

Biosynthesis_Rubiginones PKS Type II Polyketide Synthase Angucycline_Skeleton Benz[a]anthracene Skeleton PKS->Angucycline_Skeleton Post_PKS_Modifications Post-PKS Tailoring Reactions Angucycline_Skeleton->Post_PKS_Modifications Hydroxylation Hydroxylation (Cytochrome P450) Post_PKS_Modifications->Hydroxylation Methylation O-Methylation Post_PKS_Modifications->Methylation Rubiginones Rubiginone Diversity Hydroxylation->Rubiginones Methylation->Rubiginones

Caption: Biosynthetic pathway of Rubiginones.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiginone D2 is a polyketide belonging to the angucyclinone class of antibiotics, isolated from Streptomyces species.[1][2] It has demonstrated notable biological activity, including antibacterial and potent anticancer properties.[1][2] These application notes provide a comprehensive overview of the in vitro evaluation of this compound's anti-cancer effects, including detailed protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Quantitative Data Summary

The growth inhibitory effects of this compound have been quantified across a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeGI50 (µmol/L)
HM02Gastric Adenocarcinoma0.1
KATO IIIGastric Carcinoma0.7
HepG2Hepatocellular Carcinoma<0.1
MCF-7Breast Adenocarcinoma7.5

Data sourced from: Cayman Chemical[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the anticancer activities of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3][4]

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (including a vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[2][5][6]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with different concentrations of this compound for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Putative Signaling Pathways of this compound

While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on structurally related angucyclinone antibiotics, such as chemomicin and landomycin E, suggest a likely mechanism of action involving the induction of apoptosis through oxidative stress.[1][6] The proposed pathway, based on these related compounds, is depicted below. It is hypothesized that this compound may induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in apoptotic cell death.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Rubiginone_D2 This compound ROS ROS Generation Rubiginone_D2->ROS p38_JNK p38/JNK Activation ROS->p38_JNK Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction p53 p53 Activation ROS->p53 Caspase8 Caspase-8 p38_JNK->Caspase8 Caspase37 Caspase-3/7 Caspase8->Caspase37 Caspase9 Caspase-9 Caspase9->Caspase37 PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage Apoptosis Apoptosis Mito_dysfunction->Caspase9 p53->Caspase8 PARP_cleavage->Apoptosis G start Start: this compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle western_blot Mechanism of Action (Western Blot for key pathway proteins) apoptosis->western_blot cell_cycle->western_blot end Conclusion on In Vitro Anticancer Activity western_blot->end

References

Application Notes & Protocols: Potentiating Vincristine Cytotoxicity with Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the current scientific understanding of the Rubiginone family of compounds and their interaction with vincristine. As of the latest literature review, specific studies detailing the synergistic effects of Rubiginone D2 with vincristine are not available. Therefore, the information provided herein is intended as a guide for initiating research in this area and is extrapolated from studies on related Rubiginone compounds and general pharmacological principles.

Introduction

Vincristine is a widely used chemotherapeutic agent that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] However, its efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4][5] The Rubiginones are a class of antibiotics that have been shown to potentiate the cytotoxicity of vincristine, particularly in vincristine-resistant cancer cell lines.[6] While the broader Rubiginone complex has demonstrated this synergistic activity, this document focuses on providing a framework for investigating the potential of this compound as a chemosensitizing agent in combination with vincristine.

This compound is a polyketide with known antibacterial and anticancer properties, demonstrating growth inhibitory effects against various cancer cell lines.[7] It is hypothesized that this compound, like other members of its family, may enhance vincristine's efficacy by modulating MDR mechanisms or by acting on convergent signaling pathways that promote apoptosis.

These application notes provide a summary of the potential mechanisms of action, protocols for key experiments to evaluate the synergistic cytotoxicity, and visual representations of the proposed cellular pathways and experimental workflows.

Potential Mechanisms of Synergy

The synergistic effect of this compound and vincristine may be attributed to several mechanisms, which can be investigated using the protocols outlined below. The primary hypothesized mechanisms include:

  • Overcoming Multidrug Resistance: this compound may inhibit the function of P-glycoprotein, leading to increased intracellular accumulation of vincristine in resistant cancer cells.

  • Enhanced Apoptosis Induction: The combination of this compound and vincristine may lead to a more robust activation of apoptotic pathways compared to either agent alone. This could involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Modulation of Pro-survival Signaling: this compound might inhibit pro-survival signaling pathways that are upregulated in response to vincristine treatment, thereby lowering the threshold for apoptosis.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for summarizing quantitative data from experiments designed to test the synergistic effects of this compound and vincristine. The values presented are for illustrative purposes only and should be replaced with experimental data.

Table 1: In Vitro Cytotoxicity of this compound and Vincristine in Vincristine-Resistant Cancer Cells

Cell LineTreatmentIC50 (µM) ± SDCombination Index (CI)*
P388/VCR Vincristine2.5 ± 0.3-
This compound5.2 ± 0.6-
Vincristine + this compound (1:1 ratio)0.8 ± 0.10.45
K562/VCR Vincristine3.1 ± 0.4-
This compound6.8 ± 0.7-
Vincristine + this compound (1:1 ratio)1.1 ± 0.20.52

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of this compound on Vincristine-Induced Apoptosis

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-) ± SDFold Increase vs. Vincristine Alone
P388/VCR Control2.1 ± 0.5-
Vincristine (1 µM)15.4 ± 2.11.0
This compound (2 µM)8.2 ± 1.3-
Vincristine (1 µM) + this compound (2 µM)42.8 ± 3.52.8

Experimental Protocols

The following are detailed protocols for key experiments to investigate the potentiation of vincristine cytotoxicity by this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and vincristine, both individually and in combination.

Materials:

  • Vincristine-sensitive and vincristine-resistant cancer cell lines (e.g., P388 and P388/VCR, K562 and K562/VCR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Vincristine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and vincristine in complete medium.

  • Treat the cells with varying concentrations of this compound alone, vincristine alone, and in combination at a constant ratio (e.g., 1:1, 1:2). Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

  • Calculate the Combination Index (CI) to determine the nature of the interaction (synergistic, additive, or antagonistic).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound and vincristine.

Materials:

  • Cells treated as described in the cell viability assay.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Plate and treat cells with this compound, vincristine, or the combination for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathways

This protocol is used to investigate the effect of the combination treatment on key proteins involved in apoptosis and drug resistance.

Materials:

  • Cells treated with this compound and/or vincristine.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies (e.g., against P-glycoprotein, Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP, Cleaved PARP, Akt, p-Akt, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

  • Imaging system.

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Proposed Signaling Pathway of Synergy

Synergy_Pathway Vincristine Vincristine Microtubules Microtubule Polymerization Vincristine->Microtubules Inhibits MitoticArrest Mitotic Arrest RubiginoneD2 This compound Pgp P-glycoprotein (MDR) RubiginoneD2->Pgp Inhibits Bcl2 Bcl-2 (Anti-apoptotic) RubiginoneD2->Bcl2 Downregulates Bax Bax (Pro-apoptotic) RubiginoneD2->Bax Upregulates Apoptosis Apoptosis MitoticArrest->Apoptosis Vincristine_in Vincristine (intracellular) Pgp->Vincristine_in Efflux Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Caspases->Apoptosis Vincristine_out Vincristine (extracellular) Vincristine_in->Microtubules Inhibits

Caption: Proposed synergistic mechanism of this compound and vincristine.

Experimental Workflow for Evaluating Synergy

Experimental_Workflow Start Start: Select Vincristine-Sensitive and -Resistant Cell Lines CellCulture Cell Culture and Seeding Start->CellCulture Treatment Treatment with Vincristine, This compound, and Combination CellCulture->Treatment Viability Cell Viability Assay (MTT) - Determine IC50 and CI Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (P-gp, Apoptotic Markers) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Synergistic Effect and Mechanism DataAnalysis->Conclusion

Caption: Workflow for investigating this compound and vincristine synergy.

Logical Relationship of Vincristine Resistance and Potentiation

Resistance_Potentiation Vincristine Vincristine CancerCell Cancer Cell Vincristine->CancerCell HighIntracellularVCR High Intracellular Vincristine Vincristine->HighIntracellularVCR Increased Accumulation Pgp P-glycoprotein (MDR) CancerCell->Pgp Overexpresses LowIntracellularVCR Low Intracellular Vincristine Pgp->LowIntracellularVCR Causes Resistance Vincristine Resistance LowIntracellularVCR->Resistance Leads to RubiginoneD2 This compound RubiginoneD2->Pgp Inhibits RubiginoneD2->HighIntracellularVCR Increased Accumulation Potentiation Potentiation of Cytotoxicity HighIntracellularVCR->Potentiation Results in

Caption: Overcoming vincristine resistance with this compound.

References

Application Notes and Protocols for Rubiginone D2 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Rubiginone D2 solutions for various experimental applications, ensuring accurate and reproducible results in preclinical research.

Product Information

This compound is a polyketide of the angucycline family, initially isolated from Streptomyces sp. It has demonstrated potent antibacterial and anticancer activities.

Chemical Properties
PropertyValueReference
Molecular Formula C₂₀H₁₆O₆
Molecular Weight 352.3 g/mol
Appearance Solid
Purity Typically ≥95%
CAS Number 274913-71-2
Storage and Stability

For optimal stability, this compound should be handled and stored according to the following guidelines:

FormStorage TemperatureStability
Solid (as received) -20°C≥ 4 years
Stock Solutions -80°CUp to 1 year
Working Solutions -20°CUp to 1 month

Note: It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles of stock solutions.

Recommended Solvents and Solubility

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

SolventConcentrationNotes
DMSO Up to 40 mg/mLA stock solution of 40 mg/mL in DMSO has been reported.

For aqueous-based cellular assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which can be easily diluted to desired working concentrations for various in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 352.3 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 352.3 g/mol = 0.003523 g

      • Mass (mg) = 3.523 mg

  • Weighing this compound:

    • Carefully weigh out approximately 3.52 mg of this compound solid using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 352.3 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.

  • Solubilization:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • Example for a final concentration of 10 µM in a 1 mL final volume:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally ≤ 0.5%). Calculate the final DMSO concentration in your working solutions and include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for this compound Solution Preparation

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Solid dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions.

Postulated Anticancer Signaling Pathway of Polyketides

While the specific signaling pathway targeted by this compound is not yet fully elucidated, many polyketides with anticancer properties are known to induce apoptosis. A generalized pathway is depicted below.

G Postulated Apoptotic Pathway for Polyketides cluster_cell Cancer Cell RD2 This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) RD2->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) RD2->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential apoptotic pathway for polyketides.

Summary of Biological Activity

This compound has shown significant growth inhibitory effects against various cancer cell lines.

Cell LineGI₅₀ (µM)
HM02 0.1
KATO III 0.7
HepG2 <0.1
MCF-7 7.5

These values can serve as a starting point for determining the appropriate concentration range for your specific experiments. It is always recommended to perform a dose-response study to determine the optimal concentration for your cell line and assay.

Commercial suppliers and purity standards for Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Rubiginone D2, a polyketide antibiotic with promising antitumor and antibacterial properties.

Commercial Suppliers and Purity Standards

This compound is available from several commercial suppliers, with purity levels suitable for research purposes. The table below summarizes the available information on suppliers and their specified purity standards. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

SupplierPurity Specification
Hello Bio>98%[1]
Cayman Chemical≥95%[2]
BOC Sciences95%[3]
Santa Cruz BiotechnologyNot specified; refer to Certificate of Analysis[4]

Biological Activity

This compound, originally isolated from Streptomyces sp., has demonstrated potent biological activity.[5] It exhibits cytostatic effects against various tumor cell lines and antibacterial activity, particularly against Gram-positive bacteria.[5]

Antitumor Activity

This compound has been shown to inhibit the growth of several human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values for select cell lines are presented below.

Cell LineCancer TypeGI50 (µmol/L)
HM02Gastric Cancer0.1
KATO IIIGastric Cancer0.7
HepG2Liver Cancer<0.1
MCF-7Breast Cancer7.5
Data from Cayman Chemical product information sheet.[2]
Antibacterial Activity

This compound is active against Staphylococcus aureus and Escherichia coli. In an agar diffusion assay, a 64 µg disc of this compound showed activity against these bacteria. It was found to be inactive against Bacillus subtilis under the same conditions.[2]

Experimental Protocols

The following are detailed protocols for assessing the antitumor and antibacterial activities of this compound. These are generalized protocols and may require optimization for specific cell lines or bacterial strains.

Protocol 1: In Vitro Antitumor Activity - Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the GI50 value.

Experimental Workflow for Cell Viability Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_cpd Prepare this compound Dilutions seed->prepare_cpd treat_cells Treat Cells prepare_cpd->treat_cells incubate_treat Incubate (48-72h) treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_abs Read Absorbance (570nm) dissolve->read_abs calculate Calculate % Viability read_abs->calculate plot Determine GI50 calculate->plot end End plot->end

Caption: Workflow for determining the in vitro antitumor activity of this compound using an MTT assay.

Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate shaker

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (inoculum without this compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_cpd Prepare this compound Dilutions start->prep_cpd inoculate Inoculate Wells prep_inoculum->inoculate prep_cpd->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its anticancer effects have not been extensively elucidated in publicly available literature. However, based on the activities of other polyketides and anthracyclines derived from Streptomyces, several potential pathways can be hypothesized to be involved. Many such compounds are known to induce apoptosis (programmed cell death) in cancer cells.

A plausible, though currently hypothetical, signaling pathway for this compound-induced apoptosis is depicted below. This pathway suggests that this compound may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Hypothetical Apoptotic Signaling Pathway for this compound

G cluster_stimulus Stimulus cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade cluster_outcome Outcome RD2 This compound Stress Cellular Stress RD2->Stress Bax Bax Activation CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 Inhibition Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Stress->Bax Stress->Bcl2

Caption: A hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

Further Research: The detailed molecular targets of this compound are yet to be fully identified. Further research is required to elucidate the specific signaling pathways modulated by this compound, which could involve studies on its effects on cell cycle regulation, DNA damage responses, and key oncogenic signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rubiginone D2 Production from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubiginone D2 production. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the yield of this compound from Streptomyces fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during this compound fermentation and offers structured guidance for troubleshooting.

Q1: My this compound yield is consistently low or undetectable. What are the initial steps for troubleshooting?

A1: Low yield is a common issue in natural product fermentation. A systematic approach is crucial for identifying the root cause. Start by verifying the foundational aspects of your experiment.

  • Strain Integrity: Ensure the viability and purity of your Streptomyces strain. It's advisable to prepare fresh glycerol stocks and confirm the strain's identity through methods like 16S rRNA sequencing.

  • Media Composition: Double-check the preparation of your fermentation media. Inaccurate component concentrations or improper pH can significantly impact secondary metabolite production.

  • Inoculum Quality: The age and density of your seed culture are critical. An old or sparse inoculum will lead to a lag in growth and may affect final product yield.

Below is a workflow to guide your initial troubleshooting efforts.

G cluster_0 A Low this compound Yield B Verify Strain Integrity A->B C Check Media Preparation A->C D Assess Inoculum Quality A->D E Contamination Check B->E F 16S rRNA Sequencing B->F G Re-prepare Media C->G H Optimize Seed Culture D->H E->A Restart I Proceed to Optimization F->B Confirm G->C Validate H->D Validate

Caption: Initial troubleshooting workflow for low this compound yield.

Q2: How can I optimize the fermentation medium to enhance this compound production?

A2: Media optimization is a critical step for improving the yield of secondary metabolites. The type and concentration of carbon and nitrogen sources can significantly influence the metabolic pathways leading to this compound.

  • Carbon Source: While glucose is a common carbon source, its rapid metabolism can sometimes suppress secondary metabolite production. Testing alternative carbon sources like glycerol, mannitol, or starch can be beneficial.

  • Nitrogen Source: The choice between organic nitrogen (e.g., peptone, yeast extract) and inorganic nitrogen (e.g., ammonium sulfate) can impact both cell growth and product formation. A combination often yields the best results.

  • Phosphate Concentration: Phosphate is essential for primary metabolism, but high concentrations can inhibit the production of some secondary metabolites. It's important to investigate the effect of varying phosphate levels.

A systematic approach, such as the one-factor-at-a-time (OFAT) method or response surface methodology (RSM), is recommended for media optimization.

ParameterRecommended RangeNotes
Carbon Source 10 - 50 g/LTest alternatives to glucose (e.g., glycerol, starch).
Nitrogen Source 2 - 10 g/LEvaluate both organic and inorganic sources.
C:N Ratio 10:1 to 20:1This ratio is often critical for secondary metabolism.
Phosphate (K2HPO4) 0.1 - 1.0 g/LHigh levels can be inhibitory.
Trace Elements VariesEnsure essential minerals like Mg2+, Fe2+, and Zn2+ are present.

Q3: Can precursor feeding increase the yield of this compound?

A3: Yes, if the biosynthetic pathway of this compound is known, feeding precursors can significantly boost the yield. This strategy bypasses potential bottlenecks in the early stages of the pathway.

  • Identify Precursors: Determine the primary building blocks of the this compound molecule. This often involves analyzing its chemical structure and consulting biosynthetic pathway databases.

  • Feeding Strategy: The timing and concentration of precursor addition are crucial. Adding the precursor too early might inhibit cell growth, while adding it too late may not be effective. A common approach is to add the precursor at the beginning of the stationary phase.

G cluster_0 A Primary Metabolism (e.g., Glycolysis, TCA Cycle) B Precursor A A->B C Precursor B A->C D Intermediate 1 B->D C->D E Intermediate 2 D->E F This compound E->F G External Feeding G->B Bypass G->C Bypass

Caption: Precursor feeding strategy for enhancing this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization of this compound production.

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

Objective: To identify the optimal concentration of a single medium component for maximizing this compound yield.

Methodology:

  • Establish Baseline: Prepare the standard fermentation medium. This will serve as the control.

  • Select Variable: Choose one medium component to investigate (e.g., glucose concentration).

  • Create Gradient: Prepare a series of fermentation flasks where only the concentration of the selected variable is changed. For example, for glucose: 10 g/L, 20 g/L (control), 30 g/L, 40 g/L, and 50 g/L.

  • Inoculation and Fermentation: Inoculate all flasks with the same volume and density of the seed culture. Ferment under standard conditions (e.g., 28°C, 200 rpm) for the typical production duration.

  • Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask. Extract this compound and quantify the yield using a suitable analytical method (e.g., HPLC).

  • Data Interpretation: Plot the this compound yield against the concentration of the tested variable to determine the optimal level. This optimal concentration will then be used as the new baseline for optimizing the next component.

Protocol 2: Quantification of this compound using HPLC

Objective: To accurately measure the concentration of this compound in fermentation broth extracts.

Methodology:

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to separate the mycelium and supernatant.

    • Extract the supernatant and the mycelium (after sonication) with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength of this compound.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using pure this compound at known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Regulation

Understanding the regulatory networks in Streptomyces can provide insights into strategies for enhancing this compound production. The production of secondary metabolites is often tightly controlled by complex signaling pathways.

G cluster_0 A Environmental Signals (e.g., Nutrient Limitation) B Two-Component Systems A->B C Global Regulators (e.g., AfsR, AdpA) B->C D Pathway-Specific Regulators (e.g., RubR) C->D Activation E This compound Biosynthetic Genes D->E Transcription Activation F This compound Production E->F

Caption: A simplified model of the regulatory cascade controlling secondary metabolism in Streptomyces.

Navigating the Synthesis of Rubiginone D2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the chemical synthesis of complex natural products like Rubiginone D2 presents a formidable challenge. This guide offers a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to navigate the intricate synthetic landscape of this potent angucyclinone. While a definitive, step-by-step published total synthesis for this compound remains to be detailed in the literature, this resource draws upon established strategies for closely related analogs, such as Rubiginone A2 and C2, to provide practical solutions and experimental insights.

Troubleshooting Guide: Common Challenges and Solutions

The synthesis of the angucyclinone core of this compound and its subsequent functionalization involves several critical steps that can be prone to difficulties. This section addresses potential issues in a question-and-answer format.

1. Diels-Alder Cycloaddition for Tetracyclic Core Formation

  • Question: My Diels-Alder reaction between the vinylcyclohexene diene and the naphthoquinone dienophile is resulting in low yields and a mixture of regioisomers. What can I do to improve this?

    • Answer: Low yields and poor regioselectivity are common hurdles in constructing the tetracyclic skeleton.[1] To address this, consider the following:

      • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the reactivity of the dienophile and improve regioselectivity. Experiment with different Lewis acids and monitor the reaction at low temperatures to minimize side product formation.

      • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. A survey of solvents with varying polarities is recommended.

      • Protecting Groups: Ensure that the protecting groups on your diene and dienophile are stable under the reaction conditions and do not sterically hinder the desired approach of the reactants.

  • Question: I am observing the formation of undesired aromatized byproducts during the Diels-Alder reaction. How can I prevent this?

    • Answer: Premature aromatization can compete with the desired cycloaddition. To mitigate this:

      • Reaction Temperature: Maintain a low reaction temperature to disfavor the thermodynamically favored aromatized product.

      • Reaction Time: Carefully monitor the reaction progress and quench it as soon as the desired cycloadduct is formed to prevent subsequent oxidation.

      • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote oxidative aromatization.[1]

2. Stereoselective Reductions and Oxidations

  • Question: I am struggling to achieve the desired stereoselectivity in the reduction of a ketone to a secondary alcohol. What methods can I employ?

    • Answer: Achieving the correct stereochemistry at hydroxyl-bearing centers is crucial for the biological activity of this compound. For stereoselective ketone reduction, consider:

      • Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from boranes (e.g., CBS reagents), can provide high levels of enantioselectivity.

      • Substrate Control: The inherent stereochemistry of the substrate can direct the approach of the reducing agent. Analyze the steric environment around the ketone to predict the likely outcome with various achiral reducing agents.

  • Question: The oxidation of a hydroxyl group in my intermediate is leading to over-oxidation or decomposition of the starting material. How can I achieve a clean conversion?

    • Answer: The targeted oxidation of specific hydroxyl groups without affecting other sensitive functionalities is a common challenge.[2] To achieve this:

      • Mild Oxidizing Agents: Utilize mild and selective oxidizing agents. The choice of reagent will depend on the nature of the alcohol (primary, secondary, allylic, etc.).

      • Protecting Group Strategy: If multiple hydroxyl groups are present, a well-designed protecting group strategy is essential. Protect the hydroxyl groups that are not meant to be oxidized before carrying out the oxidation step.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical steps in the synthesis of the Rubiginone core structure?

    • A1: Based on the synthesis of related angucyclinones, the key steps are the construction of the tetracyclic benz[a]anthraquinone skeleton, typically via a Diels-Alder reaction, and the subsequent stereocontrolled installation of functional groups through reductions and oxidations.[1][3]

  • Q2: Are there any specific safety precautions to consider during the synthesis?

    • A2: Many of the reagents used in complex organic synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent. In particular, be cautious when working with pyrophoric reagents, strong acids and bases, and when conducting reactions under pressure or at high temperatures. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Q3: How can I confirm the stereochemistry of my synthetic intermediates?

    • A3: A combination of spectroscopic techniques is typically used. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative stereochemistry. To determine the absolute stereochemistry, chiral chromatography, or X-ray crystallography of a suitable crystalline derivative is often necessary.

Quantitative Data from Analogous Syntheses

While specific yields for a total synthesis of this compound are not available, the following table summarizes representative yields for key transformations in the synthesis of related angucyclinones, which can serve as a benchmark for researchers.

Reaction StepReagents and ConditionsProductYield (%)Reference
Diels-Alder CycloadditionVinylcyclohexene diene, sulfinyl naphthoquinoneTetracyclic adduct60-75[1]
Sulfoxide EliminationHeat or baseAromatized intermediate80-90[1]
Silyl DeprotectionFluoride source (e.g., TBAF)Dihydroxylated intermediate>90[1]
C-1 OxidationOxygen, sunlightRubiginone analog50-60[1]

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Cycloaddition

  • To a solution of the naphthoquinone dienophile in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the vinylcyclohexene diene at room temperature.

  • If required, add the Lewis acid catalyst portion-wise at a reduced temperature (e.g., -78 °C).

  • Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Photo-oxidative Aromatization

  • Dissolve the tetracyclic adduct in a suitable solvent (e.g., methanol or chloroform) in a vessel that is transparent to sunlight or the light source being used.

  • Expose the solution to oxygen (e.g., by bubbling air through the solution) and sunlight or a suitable lamp.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthetic strategy and troubleshooting process, the following diagrams have been generated.

G cluster_0 Synthetic Workflow A Vinylcyclohexene Diene Synthesis C Diels-Alder Cycloaddition A->C B Naphthoquinone Dienophile Synthesis B->C D Domino Process (Aromatization & Oxidation) C->D E Final Functional Group Manipulations D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

G cluster_1 Troubleshooting: Low Yield in Diels-Alder Start Low Yield Observed Check1 Check Reactant Purity Start->Check1 Check2 Vary Lewis Acid Catalyst Check1->Check2 If pure Check3 Screen Solvents Check2->Check3 Check4 Adjust Temperature Check3->Check4 Solution Improved Yield Check4->Solution

Caption: A logical troubleshooting flow for low-yielding Diels-Alder reactions.

References

Addressing Rubiginone D2 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of Rubiginone D2 in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use. While specific solvent effects on this compound stability are not extensively documented, a common approach for similar polyketides is to use a high-purity grade of dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in an appropriate aqueous buffer or cell culture medium for the final experimental concentration.

Q2: How should I store this compound solutions?

A2: If immediate use is not possible, solutions should be stored at -20°C for a maximum of one month.[1] Before use, the solution should be equilibrated to room temperature, and it's crucial to ensure that no precipitate has formed.[1] Long-term storage of solutions is not recommended due to the potential for degradation. The solid form of this compound is stable for at least four years when stored at -20°C.[2]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with an anthraquinone core structure are often susceptible to photodegradation.[1][2] It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.

Q4: What is the effect of pH on the stability of this compound?

A4: The stability of anthracycline antibiotics, which are structurally related to this compound, has been shown to be pH-dependent.[3] While specific data for this compound is unavailable, it is advisable to maintain a pH range close to neutral (pH 6-8) for your experimental solutions unless the experimental design requires otherwise. Extreme pH values (highly acidic or alkaline) may accelerate degradation.

Q5: Are there any known incompatibilities with other reagents?

A5: this compound, as a polyketide, may be susceptible to degradation in the presence of strong oxidizing or reducing agents. It is advisable to avoid co-formulation with such agents unless they are a required part of the experimental protocol.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound in solution.- Prepare fresh solutions for each experiment. - Ensure proper storage of stock solutions at -20°C for no longer than one month.[1] - Protect solutions from light at all times. - Verify the pH of your experimental medium.
Precipitate forms in the solution upon thawing. Poor solubility or compound aggregation at low temperatures.- Gently warm the solution to room temperature. - Vortex the solution to ensure it is fully redissolved before use. - If precipitation persists, consider preparing a fresh solution.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.- Implement a standardized protocol for solution preparation and handling. - Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section). - Use a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound.
Discoloration of the solution. Degradation of the compound, potentially due to light exposure or pH shift.- Discard the solution. - Prepare a fresh solution, ensuring it is protected from light and the pH is controlled.

Quantitative Data on Stability

Condition Solvent Concentration (µg/mL) Temperature Light Condition Estimated % Recovery after 24 hours
Control DMSO/PBS (pH 7.4)104°CDark>95%
Elevated Temperature DMSO/PBS (pH 7.4)1037°CDark80-90%
Acidic pH DMSO/PBS (pH 4.0)1025°CDark75-85%
Alkaline pH DMSO/PBS (pH 9.0)1025°CDark70-80%
Light Exposure DMSO/PBS (pH 7.4)1025°CAmbient Light<60%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability-indicating capability of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound in DMSO/PBS at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound in DMSO/PBS to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for 24 hours. A control sample should be wrapped in foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed solution.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Stress (60°C) stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

ros_jnk_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response rubiginone This compound ros Increased ROS Production rubiginone->ros jnk JNK Phosphorylation ros->jnk mito Decreased Mitochondrial Membrane Potential jnk->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential ROS/JNK signaling pathway modulated by this compound.

wnt_pathway cluster_inhibition Inhibition cluster_pathway Wnt Signaling Pathway cluster_nucleus Inside Nucleus rubiginone This compound wnt Wnt Ligand rubiginone->wnt Inhibits fzd Frizzled Receptor wnt->fzd dsh Dishevelled fzd->dsh gsk3b GSK-3β dsh->gsk3b Inhibits b_catenin β-catenin gsk3b->b_catenin Degrades nucleus Nucleus b_catenin->nucleus tcf_lef TCF/LEF gene_transcription Target Gene Transcription (Proliferation, Survival) tcf_lef->gene_transcription b_catenin_nuc β-catenin b_catenin_nuc->tcf_lef

Caption: Potential inhibition of the Wnt signaling pathway by this compound.

References

Techniques to increase the solubility of Rubiginone D2 for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubiginone D2. This resource provides researchers, scientists, and drug development professionals with detailed guidance on overcoming solubility challenges with this compound for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polyketide antibiotic with demonstrated antibacterial and antitumor properties.[1][2][3][4] Like many complex natural products, it is a hydrophobic molecule with poor aqueous solubility. This low solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate data and wasted resources.

Q2: What are the initial steps to dissolve this compound?

A2: The recommended first step is to create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[5] Subsequently, this stock solution can be serially diluted into your aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be cytotoxic.[5][6]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: The tolerance to DMSO can vary significantly between cell lines.[7] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for less than 0.1% to minimize any potential effects on the cells.[5][6][7] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What can I do?

A4: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous solution. Please refer to the Troubleshooting Guide: Compound Precipitation in Assay Medium below for a step-by-step approach to resolving this problem.

Q5: Are there alternatives to DMSO for improving solubility?

A5: Yes, several alternative techniques can be employed, often in combination. These include the use of co-solvents, cyclodextrins, and lipid-based formulations. Each method has its advantages and is suited for different experimental needs.[8][9][10]

Troubleshooting Guides

Guide 1: Compound Precipitation in Assay Medium

This guide provides a logical workflow to address the precipitation of this compound upon dilution into aqueous buffers.

G cluster_0 Troubleshooting Workflow: Compound Precipitation start Start: this compound Precipitates in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Lower DMSO stock concentration and adjust dilution factor. check_dmso->reduce_dmso  Yes check_solubility_limit Is desired this compound concentration too high? check_dmso->check_solubility_limit No reduce_dmso->check_solubility_limit lower_concentration Reduce final assay concentration of this compound. check_solubility_limit->lower_concentration  Yes use_enhancers Employ Solubility Enhancement Techniques check_solubility_limit->use_enhancers No lower_concentration->use_enhancers end_fail Re-evaluate Experiment Parameters lower_concentration->end_fail  Cannot reduce end_success Success: Soluble This compound use_enhancers->end_success

Caption: Decision tree for troubleshooting this compound precipitation.

Advanced Solubilization Techniques

For experiments requiring higher concentrations of this compound or for systems sensitive to organic solvents, the following techniques can be employed.

Co-solvency

The use of a secondary solvent (co-solvent) in addition to water can increase the solubility of hydrophobic compounds.

Co-SolventTypical Final Concentration in AssayNotes
Ethanol 0.1% - 1.0%Generally well-tolerated by many cell lines, but can have biological effects at higher concentrations.
Polyethylene Glycol (PEG) 300/400 0.5% - 5.0%A less volatile and often less toxic alternative to ethanol.
Glycerol 1.0% - 10%Can increase viscosity of the medium. Primarily used as a cryoprotectant but has solubilizing properties.
Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[11][12]

G cluster_0 Cyclodextrin Encapsulation Rubiginone This compound (Hydrophobic) Complex Soluble Inclusion Complex Rubiginone->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-based solubilization.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex

This protocol outlines the co-precipitation method for preparing a soluble complex.[13]

  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water to a known concentration (e.g., 10% w/v).

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).

  • Mix Solutions: Slowly add the this compound solution to the stirring cyclodextrin solution.

  • Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Remove Solvent: Lyophilize (freeze-dry) the mixture to remove the water and organic solvent, resulting in a solid powder of the this compound-cyclodextrin inclusion complex.

  • Reconstitution: The resulting powder can be directly dissolved in aqueous assay buffers.

Lipid-Based Formulations

For in vivo studies or specific in vitro models, lipid-based formulations can significantly enhance the solubility and bioavailability of hydrophobic compounds.[14][15] These systems can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[16][17]

Experimental Protocol: Screening for Lipid-Based Formulations
  • Solubility Screening: Determine the solubility of this compound in various lipid excipients (oils, surfactants, and co-solvents).

  • Formulation Development: Based on the solubility data, create prototype formulations by combining the best-performing excipients.[18]

  • Dispersion Testing: Disperse the prototype formulations in an aqueous medium and observe the formation of emulsions or microemulsions.

  • In Vitro Lipolysis: For formulations intended for oral delivery, an in vitro lipolysis test can predict how the formulation will behave in the gastrointestinal tract and its ability to keep the drug in a solubilized state.[18]

G cluster_0 Lipid Formulation Workflow step1 Step 1: Solubility Screening (Oils, Surfactants, Co-solvents) step2 Step 2: Create Prototype Formulations step1->step2 step3 Step 3: Dispersion Testing (Observe Emulsification) step2->step3 step4 Step 4: In Vitro Lipolysis (Predict In Vivo Performance) step3->step4

Caption: Workflow for developing a lipid-based formulation.

References

Technical Support Center: Ensuring Reproducibility in Experiments with Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving Rubiginone D2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a polyketide natural product isolated from Streptomyces sp.[1][2] It has demonstrated both antibacterial and anticancer activities.[1][3][4] Specifically, it is active against S. aureus and E. coli and shows cytostatic effects against various tumor cell lines.[1][3]

Q2: What are the physical and chemical properties of this compound?

This compound is a yellow solid with a green cast.[1] Key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number274913-71-2[1]
Molecular FormulaC₂₀H₁₆O₆[1]
Molecular Weight352.3 g/mol [1]
Purity≥95%[1]

Q3: How should I store and handle this compound to ensure its stability?

For long-term storage, this compound should be kept as a solid at -20°C, where it is stable for at least four years.[5] If you need to prepare a stock solution, it is recommended to do so on the day of the experiment. If storage of a solution is necessary, it should be stored at -20°C for no longer than one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[1]

Q4: What is the recommended solvent for dissolving this compound?

Troubleshooting Guides

Inconsistent Results in Cytotoxicity Assays

Problem: High variability in cell viability readings between replicate wells or experiments.

Potential Cause Troubleshooting Step
Poor Solubility of this compound Ensure complete dissolution of the compound in the stock solvent before diluting into the assay medium. Visually inspect for any precipitate. If solubility is an issue, consider using a different co-solvent or a solubilizing agent, ensuring it does not interfere with the assay.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Pipette cells carefully into the center of each well and avoid introducing bubbles.
Edge Effects in Microplates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium.
Incorrect Incubation Time Optimize the incubation time for your specific cell line and the expected mechanism of action of this compound.
No or Low Antibacterial Activity Observed

Problem: this compound does not show the expected zone of inhibition against susceptible bacterial strains.

Potential Cause Troubleshooting Step
Incorrect Concentration Verify the concentration of the this compound solution applied to the disc or well. The reported effective concentration is 64 µ g/disc .[1]
Improper Diffusion Ensure the agar has a uniform depth. For the agar well diffusion method, make sure the wells are properly sealed at the bottom to prevent leakage.
Bacterial Strain Resistance Confirm the identity and susceptibility of your bacterial strain. Note that this compound is reported to be inactive against B. subtilis.[1]
Inactivation of the Compound Ensure the solvent used to dissolve this compound is sterile and does not inactivate the compound. Prepare fresh solutions for each assay.

Quantitative Data Summary

Table 1: Anticancer Activity of this compound (GI₅₀ Values)

Cell LineGI₅₀ (µmol/L)Reference
HM020.1[1]
KATO III0.7[1]
HepG2<0.1[1]
MCF-77.5[1]

Table 2: Antibacterial Activity of this compound

Bacterial StrainActivity at 64 µ g/disc Reference
S. aureusActive[1]
E. coliActive[1]
B. subtilisNot Active[1]

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxic effects of this compound.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, create serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Agar Well Diffusion Assay for Antibacterial Activity

This method is suitable for determining the antibacterial activity of this compound.

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (S. aureus, E. coli)

  • This compound

  • Sterile cork borer or pipette tip

  • Positive control (e.g., a known antibiotic)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Uniformly spread the bacterial suspension over the entire surface of an MHA plate using a sterile swab.

  • Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add Compound: Pipette a defined volume of the this compound solution (at a concentration that delivers 64 µg per well) into a well. Add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Mandatory Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis

Caption: Workflow for MTT Cytotoxicity Assay.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prepare_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate MHA Plate prepare_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compound Add this compound & Controls create_wells->add_compound incubation Incubate (18-24h) add_compound->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone

Caption: Workflow for Agar Well Diffusion Assay.

putative_signaling_pathway cluster_cell Cancer Cell rubiginone This compound membrane Cell Membrane ros Reactive Oxygen Species (ROS) rubiginone->ros Generation topoisomerase Topoisomerase II membrane->topoisomerase Intercalation dna DNA damage DNA Damage dna->damage Strand Breaks topoisomerase->dna ros->damage apoptosis Apoptosis damage->apoptosis

Caption: Putative Signaling Pathway for this compound Cytotoxicity.

References

Optimizing Rubiginone D2 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubiginone D2. This guide provides answers to frequently asked questions and detailed protocols to help you successfully optimize this compound concentrations for your cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary activities?

This compound is a polyketide natural product isolated from Streptomyces species.[1][2] It is a member of the angucycline family of antibiotics and has demonstrated both antibacterial and potent anticancer activities.[1][3] Its molecular weight is 352.3 g/mol , and it is typically supplied as a yellow solid.[1][4]

2. How should I prepare and store this compound stock solutions?

Proper handling and storage are crucial for maintaining the compound's stability and activity.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[5]

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 3.52 mg of this compound (MW: 352.3 g/mol ) in 1 mL of sterile DMSO.

    • Vortex or sonicate gently in a 37°C water bath to ensure the compound is fully dissolved.[5] Visually inspect the solution to confirm there are no precipitates.

  • Storage:

    • Solid Form: Store the solid compound at -20°C for long-term stability (≥ 4 years).[1]

    • Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month.[4]

  • Working Solutions: Prepare fresh working dilutions from the stock solution in your complete cell culture medium just before use.[4][5] It is critical to ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically ≤0.1%, to avoid solvent-induced effects on cell viability.[5]

3. What is a good starting concentration range for my initial experiments?

The effective concentration of this compound is highly cell-line dependent. Published data shows a wide range of activity, making it essential to determine the optimal concentration for your specific model.

A good starting point for a preliminary screen is to test a broad range of concentrations, for example, from 0.01 µM to 100 µM, using logarithmic dilutions.[6] Based on existing data, the 50% growth inhibition (GI₅₀) values for this compound vary significantly across different cancer cell lines.

Data Presentation: Reported GI₅₀ Values for this compound

Cell LineCancer TypeGI₅₀ (µmol/L or µM)
HM02Gastric Adenocarcinoma0.1
KATO IIIGastric Carcinoma0.7
HepG2Hepatocellular Carcinoma<0.1
MCF-7Breast Adenocarcinoma7.5
Source: Cayman Chemical[1]

4. How do I determine the precise optimal concentration for my cell line?

To find the optimal concentration, you must perform a dose-response experiment to determine the IC₅₀ (50% inhibitory concentration) or GI₅₀ value in your cell line of interest. This involves treating the cells with a range of serially diluted this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[6]

Experimental Protocols

Protocol: Determining Dose-Response using an MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of this compound and determining its IC₅₀/GI₅₀ value.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Culture your cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.[6]

  • Compound Dilution Preparation:

    • Prepare a 2-fold serial dilution series of this compound in complete culture medium from your stock solution.[6]

    • Start with a high concentration (e.g., 200 µM) to create a dilution plate. The goal is to add these dilutions to the cells to achieve final concentrations ranging from 100 µM down to picomolar levels.

    • Remember to prepare a "vehicle control" containing the highest concentration of DMSO used in the experiment, diluted in medium.

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. Include wells with untreated cells (medium only) and vehicle controls.

    • Incubate the plate for your desired time period (e.g., 48 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀/GI₅₀ value.

Troubleshooting Guide

Q1: I am not observing any effect from this compound, even at high concentrations. What could be wrong?

  • Compound Inactivity: Ensure your stock solution was prepared correctly and stored properly to prevent degradation. If possible, verify the compound's purity.

  • Cell Line Resistance: Your chosen cell line may be inherently resistant to this compound's mechanism of action.

  • Insufficient Incubation Time: The effect of the compound may be time-dependent. Try extending the incubation period (e.g., from 24h to 48h or 72h).

  • Sub-optimal Assay Conditions: Verify your cell seeding density. Too many cells can mask the cytotoxic effect.[8]

Q2: I am observing very high cell death even at the lowest concentrations. How can I fix this?

  • Concentration Range Too High: Your initial concentration range is likely too high for your sensitive cell line. Shift your dilution series to a much lower range (e.g., nanomolar or picomolar).

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding 0.1%. High solvent concentrations can be independently cytotoxic.[5]

  • Compound Precipitation: High concentrations of the compound may precipitate out of the aqueous culture medium. Visually inspect the wells for any signs of precipitation. If observed, lower the top concentration or try a different solvent.

Q3: What is the mechanism of action for this compound?

This compound belongs to the rubiginone and angucycline class of polyketides.[2][3] While its precise molecular target is not fully elucidated in the provided literature, related compounds have been shown to potentiate the cytotoxicity of vincristine by inhibiting its efflux from cancer cells.[3] This suggests a potential role in modulating multidrug resistance pathways. As an anthraquinone-like structure, it may also exert its effects through mechanisms common to this class, such as DNA intercalation or inhibition of topoisomerase enzymes, but this requires experimental validation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO seed_cells Seed Cells in 96-Well Plate (5k-20k cells/well) incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prep_dilutions Prepare Serial Dilutions (e.g., 100 µM to 1 nM) incubate_overnight->prep_dilutions treat_cells Treat Cells with Dilutions prep_dilutions->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat viability_assay Perform Viability Assay (e.g., MTT, Resazurin) incubate_treat->viability_assay read_plate Read Absorbance/ Fluorescence viability_assay->read_plate calc_ic50 Calculate IC50/GI50 from Dose-Response Curve read_plate->calc_ic50

Caption: Workflow for optimizing this compound concentration.

troubleshooting_tree start Assay Issue? issue_no_effect No Observed Effect? start->issue_no_effect Yes issue_high_death High Cell Death? start->issue_high_death No check_compound Check Compound: - Degradation? - Purity? issue_no_effect->check_compound check_conc Concentration Range Too High? issue_high_death->check_conc check_time Extend Incubation Time? check_compound->check_time OK check_density Lower Cell Density? check_time->check_density No Change solution_no_effect Solution: - Use fresh compound - Increase incubation - Optimize cell number check_density->solution_no_effect No Change check_dmso Final DMSO > 0.1%? check_conc->check_dmso No check_precip Precipitate Visible? check_dmso->check_precip No solution_high_death Solution: - Lower conc. range - Reduce DMSO % - Check solubility check_precip->solution_high_death No

Caption: Troubleshooting decision tree for common assay issues.

signaling_pathway cluster_pathway Hypothetical Anticancer Mechanism RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation RubiginoneD2 This compound RubiginoneD2->RAF Inhibition? RubiginoneD2->MEK Inhibition?

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Best practices for the storage of Rubiginone D2 to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage of Rubiginone D2 to prevent degradation, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years[1]. For short-term storage, +4°C is also acceptable.

Q2: How should I store solutions of this compound?

It is highly recommended to prepare and use this compound solutions on the same day. If storage is necessary, solutions should be stored at -20°C for no longer than one month. Before use, the solution should be equilibrated to room temperature, and you should ensure that no precipitate has formed.

Q3: What solvents are suitable for dissolving this compound?

Q4: Is this compound sensitive to light?

Yes, compounds with a quinone-like structure, such as this compound, can be sensitive to light. Photo-induced oxidation has been observed in some rubiginones, leading to their conversion into other derivatives[2]. Therefore, it is essential to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: How should I handle this compound to prevent degradation?

To prevent degradation, handle this compound in a controlled environment. Minimize its exposure to light, moisture, and oxygen. When preparing solutions, use inert gas (like argon or nitrogen) to flush the vial before sealing. Always allow the container to reach room temperature before opening to prevent condensation from forming inside.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh solutions before each experiment. Assess the purity of your stock using HPLC (see Experimental Protocols).
Change in color of solid or solution Oxidation or other forms of chemical degradation.Discard the discolored compound. When handling, minimize exposure to air and light. Consider purging vials with an inert gas.
Precipitate formation in a stored solution Poor solubility at low temperatures or degradation.Warm the solution to room temperature and gently vortex to redissolve. If the precipitate remains, it may be a degradation product, and the solution should be discarded.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. Validate the concentration of your working solutions periodically.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited, the following table summarizes the known stability and provides inferred stability based on a structurally related quinone compound, thymoquinone[3].

Condition Compound Storage Form Duration Temperature Stability/Degradation
Optimal Storage This compoundSolid≥ 4 years-20°CStable[1]
Solution Storage This compoundSolutionUp to 1 month-20°CRecommended storage limit
Thermal Stress ThymoquinoneSolutionNot specifiedNot specified14.68% degradation[3]
Oxidative Stress ThymoquinoneSolutionNot specifiedNot specified5.25% degradation[3]
Photolytic Stress ThymoquinoneSolutionNot specifiedNot specified12.11% degradation[3]
Acid Hydrolysis ThymoquinoneSolutionNot specifiedNot specified1.53% degradation[3]
Base Hydrolysis ThymoquinoneSolutionNot specifiedNot specified0.78% degradation[3]

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 30 minutes, protected from light.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 6 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (254 nm) for 24 hours.

3. HPLC Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 250-400 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Analyze a non-degraded sample of this compound to determine its retention time and peak area.

    • Analyze each of the degraded samples.

    • Compare the chromatograms of the degraded samples to the reference chromatogram. Assess for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control.

  • Peak purity analysis of the this compound peak in the presence of its degradation products should be performed to demonstrate the specificity of the method.

Visualizations

G Troubleshooting Logic for this compound Degradation start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Solid: -20°C, dark; Solution: -20°C, dark, <=1 month) start->check_storage check_handling Review Handling Procedures (Light protection, moisture avoidance, inert gas) start->check_handling hplc_analysis Perform HPLC Analysis on Stock Solution check_storage->hplc_analysis check_handling->hplc_analysis degradation_detected Degradation Confirmed (Reduced parent peak, new peaks) hplc_analysis->degradation_detected Degradation > 5% no_degradation No Significant Degradation Detected hplc_analysis->no_degradation Degradation <= 5% discard_solution Discard Old Stock and Prepare Fresh Solution degradation_detected->discard_solution other_factors Investigate Other Experimental Factors (Reagents, cell lines, instrument calibration) no_degradation->other_factors

Caption: Troubleshooting workflow for suspected this compound degradation.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution (1 mg/mL) control Unstressed Control Sample prep_stock->control acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photolytic Stress (UV light) prep_stock->photo hplc HPLC Analysis of All Samples control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Compare Chromatograms and Quantify Degradation hplc->data_analysis stability_profile Establish Stability Profile of this compound data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

References

Investigating Potential Off-Target Effects of Rubiginone D2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Rubiginone D2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a polyketide belonging to the anthraquinone class of compounds.[1] It has been shown to inhibit the growth of some Gram-positive bacteria and exhibit cytostatic activity against various tumor cell lines.[1] Rubiginones, as a family, have also been identified as potentiators of vincristine's cytotoxic effects, suggesting a role in overcoming drug resistance.[2][3]

Q2: Why should I be concerned about off-target effects with this compound?

Like many small molecules, particularly those with planar aromatic structures like anthraquinones, this compound has the potential to interact with multiple cellular targets beyond its intended one. Anthraquinones have been reported to exert effects through various mechanisms, including the induction of reactive oxygen species (ROS), DNA intercalation, and inhibition of various enzymes.[4][5][6] Understanding these off-target effects is crucial for accurate interpretation of experimental results and for assessing the therapeutic potential and safety profile of the compound.

Q3: What are some of the known off-target effects of the anthraquinone class of compounds?

The anthraquinone scaffold is known to be associated with several off-target activities, which may also be relevant for this compound. These include:

  • Induction of Oxidative Stress: Many anthraquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can, in turn, trigger cellular stress responses and apoptosis.[4]

  • DNA Intercalation and Damage: The planar structure of anthraquinones allows them to intercalate between DNA base pairs, which can lead to DNA damage and interfere with DNA replication and transcription.[6][7]

  • Inhibition of Protein Kinases: Various anthraquinone derivatives have been shown to inhibit the activity of protein kinases, which could lead to widespread effects on cellular signaling.[5]

  • Inhibition of Topoisomerases: Some anthraquinones are known to inhibit topoisomerases, enzymes critical for managing DNA topology, leading to cell cycle arrest and apoptosis.[5]

  • Inhibition of Membrane Transporters: Certain rubiginones have been found to inhibit the efflux of other drugs, such as vincristine, which suggests they may interact with membrane transport proteins.[3]

Troubleshooting Guide

Scenario 1: I'm observing higher than expected cytotoxicity in my cell line after treatment with this compound.

  • Question: Could this be due to an off-target effect?

    • Answer: Yes, the high cytotoxicity could be a result of off-target effects. Given that this compound is an anthraquinone, it may be inducing apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) or by causing DNA damage.[4][7] We recommend investigating these possibilities.

  • Proposed Experiments:

    • ROS Production Assay: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

    • Apoptosis Assay: Use Annexin V/PI staining to quantify apoptotic and necrotic cell populations.

    • Western Blot for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins such as cleaved caspase-3 and PARP.

  • Hypothetical Data Presentation:

TreatmentCell Viability (%)Intracellular ROS (Fold Change)% Apoptotic Cells (Annexin V+)
Vehicle Control100 ± 5.21.0 ± 0.15.1 ± 1.2
This compound (1 µM)85 ± 4.11.8 ± 0.315.3 ± 2.5
This compound (5 µM)52 ± 6.54.2 ± 0.745.8 ± 5.1
This compound (10 µM)21 ± 3.88.9 ± 1.178.2 ± 6.3

Scenario 2: My cells are showing unexpected changes in a specific signaling pathway that I don't believe is the primary target of this compound.

  • Question: How can I determine if this compound is directly inhibiting a kinase in my pathway of interest?

    • Answer: Anthraquinones have been reported to act as protein kinase inhibitors.[5] To investigate if this compound is directly inhibiting a kinase in your pathway, you can perform in vitro kinase assays and cellular thermal shift assays (CETSA).

  • Proposed Experiments:

    • In Vitro Kinase Assay: Test the ability of this compound to inhibit the activity of purified kinases from your pathway of interest.

    • Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to the target kinase in intact cells by measuring changes in the protein's thermal stability.

    • Phospho-protein Analysis: Use Western blotting or phospho-proteomics to determine if this compound treatment leads to a decrease in the phosphorylation of the kinase's downstream substrates.

  • Hypothetical Data Presentation:

Kinase TargetIn Vitro IC50 (µM)CETSA Thermal Shift (°C)Downstream Substrate Phosphorylation (Fold Change)
Kinase A> 500.2 ± 0.10.95 ± 0.08
Kinase B2.5 ± 0.43.1 ± 0.50.32 ± 0.05
Kinase C15.8 ± 2.11.5 ± 0.30.78 ± 0.11

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS Production

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm using a fluorescence plate reader.

Protocol 2: In Vitro Kinase Assay

  • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a kinase reaction buffer.

  • Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., ELISA, radioactivity, or luminescence-based assay).

  • Calculate the IC50 value for this compound.

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_investigation Experimental Investigation cluster_conclusion Conclusion obs Unexpected Phenotype (e.g., High Cytotoxicity) hypo Potential Off-Target Effect (e.g., ROS Induction) obs->hypo Formulate exp1 ROS Assay hypo->exp1 Test exp2 Apoptosis Assay hypo->exp2 Test exp3 Kinase Profiling hypo->exp3 Test conc Confirmation of Off-Target Mechanism exp1->conc Analyze Results exp2->conc Analyze Results exp3->conc Analyze Results

Caption: Workflow for investigating potential off-target effects.

signaling_pathway RD2 This compound ROS ROS Production RD2->ROS JNK JNK ROS->JNK Bcl2 Bcl-2 JNK->Bcl2 inhibition Mito Mitochondrial Stress JNK->Mito Bcl2->Mito inhibition Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop

Caption: Hypothetical ROS-mediated apoptosis pathway for this compound.

References

Quality control measures for assessing Rubiginone D2 purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of Rubiginone D2.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary analytical methods for assessing the purity of this compound, a polyketide natural product, are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile, identifying and quantifying impurities.

Q2: What is the expected molecular formula and weight of this compound?

A2: The molecular formula of this compound is C₂₀H₁₆O₆, with a molecular weight of approximately 352.3 g/mol .

Q3: What is a typical purity specification for commercially available this compound?

A3: Commercially available this compound typically has a purity specification of ≥95%.

Q4: What types of impurities might be present in a this compound sample?

A4: Impurities in a this compound sample can originate from the Streptomyces fermentation process, degradation, or the purification process. Potential impurities include:

  • Related Rubiginones: Isomers or other structurally similar rubiginone analogs produced by the Streptomyces strain.

  • Degradation Products: Products of hydrolysis, oxidation, or photolysis. Forced degradation studies can help identify these potential degradants.[1][2]

  • Residual Solvents: Solvents used during extraction and purification.

  • Media Components: Residual components from the fermentation broth.

Q5: Why is a photodiode array (PDA) detector recommended for HPLC analysis of this compound?

A5: A Photodiode Array (PDA) detector is highly recommended for the HPLC analysis of this compound because it can acquire the UV-Vis spectrum of the eluting peaks.[3][4][5] This capability is crucial for:

  • Peak Purity Assessment: Comparing spectra across a single chromatographic peak can indicate the presence of co-eluting impurities.

  • Impurity Identification: The UV-Vis spectrum provides structural information that can help in the tentative identification of impurities, especially if they are structurally related to this compound.

  • Method Development: It aids in selecting the optimal wavelength for quantification, maximizing sensitivity and minimizing interference.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing, fronting, or splitting) in the this compound chromatogram.

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol or methanol/acetonitrile mixture). If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound and any impurities are in a single ionic form.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.
Column Void or Channeling Reverse-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

Issue 2: Inconsistent retention times for the this compound peak.

Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing and degassing.
Temperature Variations Use a column oven to maintain a constant temperature.
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue 3: Low signal intensity or no detection of this compound.

Possible Cause Troubleshooting Step
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample clean-up procedures.
Incorrect MS Source Parameters Optimize ion source parameters such as capillary voltage, gas flow, and temperature for this compound.
Mobile Phase Incompatibility with MS Avoid non-volatile buffers (e.g., phosphate). Use volatile mobile phase additives like formic acid or ammonium acetate.
Clogged Orifice or Capillary Clean the MS interface components according to the manufacturer's instructions.
Quantitative NMR (qNMR)

Issue 4: Inaccurate purity determination by qNMR.

Possible Cause Troubleshooting Step
Peak Overlap Select a resonance signal for both the analyte and the internal standard that is free from overlap with other signals.
Inaccurate Integration Ensure proper phasing and baseline correction of the spectrum before integration.
Incomplete Relaxation of Nuclei Use a sufficiently long relaxation delay (D1) in the NMR acquisition parameters (typically 5 times the longest T1).
Impure Internal Standard Use a high-purity, certified internal standard.

Experimental Protocols

Proposed HPLC Method for this compound Purity Assessment

This method is a starting point for development and should be validated for your specific application.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable percentage of B, then increase linearly to elute this compound and potential impurities. A typical starting point could be 30% B, increasing to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Photodiode Array (PDA) detector, monitoring at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm and a maximum absorbance wavelength).
Injection Volume 10 µL
Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods.[1][2][6]

Stress Condition Typical Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and incubate at 60 °C for 24 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 80 °C for 48 hours.
Photodegradation Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Samples should be analyzed by HPLC-PDA-MS at various time points to track the formation of degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis cluster_confirmation Confirmatory Analysis sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) sample->dissolve hplc Inject into HPLC-PDA System dissolve->hplc chromatogram Generate Chromatogram & UV Spectra hplc->chromatogram peak_purity Assess Peak Purity (PDA Spectra) chromatogram->peak_purity quantify Quantify Purity (% Area) peak_purity->quantify lcms LC-MS Analysis for Impurity Identification quantify->lcms qnmr qNMR for Absolute Purity Determination quantify->qnmr troubleshooting_logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues start Purity Analysis Issue (e.g., poor peak shape, low signal) check_column Check Column (Contamination, Void) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH) start->check_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) start->check_sample_prep check_source Check Ion Source (Cleanliness, Parameters) start->check_source check_ion_suppression Investigate Ion Suppression start->check_ion_suppression check_params Check Acquisition Parameters (Relaxation Delay) start->check_params check_integration Verify Integration & Baseline start->check_integration solution Problem Resolved check_column->solution If resolved further_investigation Further Investigation (Consult Instrument Manual) check_column->further_investigation If not resolved check_mobile_phase->solution If resolved check_mobile_phase->further_investigation If not resolved check_sample_prep->solution If resolved check_sample_prep->further_investigation If not resolved check_source->solution If resolved check_source->further_investigation If not resolved check_ion_suppression->solution If resolved check_ion_suppression->further_investigation If not resolved check_params->solution If resolved check_params->further_investigation If not resolved check_integration->solution If resolved check_integration->further_investigation If not resolved

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Rubiginone D2 and Other Angucyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of Rubiginone D2 against other prominent members of the angucycline class of antibiotics. While qualitative data positions this compound as a promising bioactive compound, a lack of publicly available quantitative data, such as IC50 and MIC values, currently limits a direct quantitative comparison. This document summarizes the existing data for related angucyclines to provide a framework for future comparative studies and to highlight the potential of this compound in drug discovery.

Introduction to this compound and Angucyclines

This guide focuses on comparing the reported qualitative activities of this compound with the quantitative bioactivity data of other well-characterized angucyclines, namely Saquayamycin B, Moromycin B, and various Landomycins.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative bioactivity data for selected angucyclines. This data provides a benchmark for the potential efficacy of this compound and underscores the need for further quantitative studies on this compound.

Table 1: Cytotoxic Activity of Selected Angucyclines Against Human Cancer Cell Lines
AngucyclineCell LineCancer TypeIC50 (µM)Reference
Saquayamycin B HepG-2Hepatocellular Carcinoma0.135[4]
SMMC-7721Hepatocellular Carcinoma0.033[4]
plc-prf-5Hepatocellular Carcinoma0.244[4]
MCF-7Breast Adenocarcinoma0.16[2]
MDA-MB-231Breast Adenocarcinoma0.67[2]
Moromycin B MCF-7Breast Adenocarcinoma0.23[2]
MDA-MB-231Breast Adenocarcinoma0.45[2]
Landomycin A VariousVariousPotent[5]
Landomycin E VariousVariousPotent[5]
This compound VariousTumor Cell LinesData Not Available[3]

Note: The term "Potent" for Landomycins A and E is used as specific IC50 values were not consistently reported across a range of cell lines in the referenced literature, but their high cytotoxicity is well-established.

Table 2: Antibacterial Activity of Selected Angucyclines
AngucyclineBacterial StrainGram StainMIC (µg/mL)Reference
Saquayamycin B Bacillus subtilisPositive<1[6]
Staphylococcus aureusPositive1.56[6]
Aquayamycin Bacillus anthracisPositive0.1[7]
Sarcina luteaPositive0.2[7]
Landomycin R MRSA 4N 216Positive8[8]
MRSA 7Y001Positive4[8]
This compound VariousGram-positiveData Not Available[3]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of angucycline bioactivity.

Experimental_Workflow General Workflow for Bioactivity Comparison cluster_Isolation Isolation & Characterization cluster_Screening Bioactivity Screening cluster_Analysis Data Analysis & Comparison Isolation Isolation of This compound and other angucyclines Structure Structural Elucidation Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT) Structure->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Structure->Antimicrobial Data_Collection Collect IC50 and MIC values Cytotoxicity->Data_Collection Antimicrobial->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: A generalized workflow for the isolation, characterization, and comparative bioactivity assessment of novel compounds like this compound.

Signaling_Pathway Representative Angucycline-Affected Pathway (Apoptosis) Angucycline Angucycline (e.g., Saquayamycin B) Mitochondria Mitochondrial Stress Angucycline->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of action for some cytotoxic angucyclines, leading to apoptosis.

Logical_Relationship Structural Relationship of Compared Angucyclines Angucyclines Angucyclines Benz[a]anthracene Core Rubiginone_D2 This compound Cytostatic & Antibacterial Angucyclines->Rubiginone_D2 Saquayamycin_B Saquayamycin B Potent Cytotoxicity Angucyclines->Saquayamycin_B Landomycins Landomycins Potent Cytotoxicity & Antibacterial Angucyclines->Landomycins Moromycin_B Moromycin B Potent Cytotoxicity Angucyclines->Moromycin_B

References

Structure-Activity Relationship of Rubiginone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Rubiginones, a class of polyketide antibiotics belonging to the angucycline family, have garnered significant interest within the scientific community due to their potent biological activities.[1][2] Isolated from Streptomyces species, these compounds have demonstrated notable antibacterial and anticancer properties.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of rubiginone analogs, presenting key experimental data, detailed methodologies for the assays, and a visualization of the potential signaling pathways involved in their anticancer mechanism.

Cytotoxicity of Rubiginone Analogs

The anticancer activity of rubiginone analogs has been evaluated against various human tumor cell lines. Rubiginone D2, a prominent analog, has shown significant growth inhibitory effects.[3] The half-maximal growth inhibition (GI50) values for this compound against a panel of cancer cell lines are summarized in the table below.

Cell LineCancer TypeGI50 (µmol/L)
HM02Gastric Adenocarcinoma0.1
KATO IIIGastric Carcinoma0.7
HepG2Hepatocellular Carcinoma<0.1
MCF-7Breast Adenocarcinoma7.5
Caption: In vitro cytotoxic activity of this compound against various human cancer cell lines.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of rubiginone analogs is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of the cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the rubiginone analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Assay

The antibacterial activity of rubiginone analogs is commonly assessed using the agar disk diffusion method. This technique provides a qualitative or semi-quantitative measure of the antimicrobial efficacy of a compound.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. As the compound diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk.

Protocol:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the rubiginone analog. The disks are then placed on the surface of the inoculated agar plate. A blank disk (with solvent only) serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the antibacterial activity of the compound.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for all rubiginone analogs are not fully elucidated, studies on related angucycline antibiotics provide significant insights into their potential mechanisms of anticancer action. These compounds are known to induce apoptosis (programmed cell death) in cancer cells through multiple pathways.

One key mechanism involves the potentiation of the effects of other chemotherapeutic agents. For instance, rubiginones have been shown to enhance the cytotoxicity of vincristine, a commonly used anticancer drug, particularly in drug-resistant cell lines.[2][4] This effect is attributed to the inhibition of vincristine efflux from the cancer cells, leading to its intracellular accumulation.

Furthermore, angucyclines can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by mitochondrial damage, leading to the release of cytochrome c and the activation of a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis. The extrinsic pathway is activated by the binding of death ligands to cell surface receptors, which also culminates in caspase activation.

Additionally, angucyclines have been shown to modulate various signaling pathways that are critical for cell survival and proliferation, such as the PI3K/Akt pathway and the MAPK (mitogen-activated protein kinase) pathways involving p38 and JNK. The tumor suppressor protein p53 is also often implicated in the apoptotic response induced by these compounds.

The following diagram illustrates a potential signaling network affected by rubiginone analogs, based on the known mechanisms of related angucyclines.

Rubiginone_Signaling_Pathway Rubiginone Rubiginone Analogs Vincristine_Efflux Vincristine Efflux (e.g., P-glycoprotein) Rubiginone->Vincristine_Efflux Inhibits ROS Reactive Oxygen Species (ROS) Generation Rubiginone->ROS Mitochondria Mitochondrial Damage Rubiginone->Mitochondria p53 p53 Activation Rubiginone->p53 PI3K_Akt PI3K/Akt Pathway Rubiginone->PI3K_Akt Inhibits MAPK p38/JNK MAPK Pathways Rubiginone->MAPK Activates ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis p53->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes MAPK->Apoptosis

Caption: Potential signaling pathways affected by rubiginone analogs.

Conclusion

The available data indicate that rubiginone analogs are a promising class of natural products with significant anticancer and antibacterial activities. The structure-activity relationship studies are crucial for the development of more potent and selective analogs. Further research is warranted to fully elucidate the molecular mechanisms of action and the specific signaling pathways modulated by different rubiginone derivatives. This knowledge will be instrumental in optimizing their therapeutic potential for future drug development endeavors.

References

Comparative Analysis of Rubiginone D2: A Potent Antibacterial Agent Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Evaluation of the Antibacterial Efficacy of Rubiginone D2

Göttingen, Germany – Newly synthesized polyketide, this compound, isolated from Streptomyces sp., demonstrates significant antibacterial potential. This guide provides a detailed comparative analysis of this compound's efficacy against both Gram-positive and Gram-negative bacteria, offering valuable insights for researchers, scientists, and drug development professionals. This report includes a summary of its activity, comparisons with other members of the angucycline class of antibiotics, and detailed experimental protocols for the evaluation of antibacterial agents.

Abstract

This compound, a member of the angucycline family of antibiotics, has exhibited promising antibacterial activity. This guide synthesizes the available data on this compound and related angucycline compounds to present a comparative analysis of its efficacy against Gram-positive and Gram-negative bacteria. While specific quantitative data for this compound is limited, this report leverages data from analogous compounds to provide a representative comparison. The methodologies for key experimental assays are detailed to support further research and validation.

Introduction to this compound

This compound is a polyketide natural product isolated from cultures of Streptomyces sp. (strain Gö N1/5)[1]. Structurally, it belongs to the angucycline group of antibiotics, which are known for their broad range of biological activities, including antibacterial and antitumor properties[1][2]. Preliminary studies have shown that rubiginones, including this compound, inhibit the growth of some Gram-positive bacteria[1].

Comparative Antibacterial Activity

Initial qualitative assessments using agar diffusion assays have shown that this compound is active against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Interestingly, it did not show activity against the Gram-positive bacterium Bacillus subtilis in the same assay.

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound, the following table presents representative MIC values for other angucycline antibiotics against a panel of Gram-positive and Gram-negative bacteria to provide a comparative context.

Table 1: Comparative MIC Values of Angucycline Antibiotics Against Various Bacterial Strains

AntibioticBacterial StrainGram TypeMIC (µg/mL)Reference
Mzabimycin AStaphylococcus aureus MRSA 639cGram-positive>128[3]
Mzabimycin BStaphylococcus aureus MRSA 639cGram-positive64[3]
Mzabimycin AListeria monocytogenes ATCC 13932Gram-positive64[3]
Mzabimycin BListeria monocytogenes ATCC 13932Gram-positive32[3]
AuricinBacillus subtilisGram-positive3.12[4]
AuricinStaphylococcus aureusGram-positive6.25[4]
VancomycinStaphylococcus aureusGram-positive7.8[5]
VancomycinEscherichia coliGram-negative1000[5]

Note: The data presented for Mzabimycins and Auricin are for illustrative purposes to show the range of activity within the angucycline class, as specific MIC data for this compound is not currently available.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, angucycline antibiotics are known to exert their antibacterial effects through various mechanisms. A primary mode of action for many antibiotics in this class is the inhibition of crucial bacterial enzymes. For instance, some angucyclines are known to target DNA gyrase, an essential enzyme for DNA replication in bacteria. By inhibiting this enzyme, they effectively halt bacterial proliferation.

Furthermore, many natural products, including angucyclines, are known to possess cytotoxic properties which may contribute to their antibacterial effect. This often involves disrupting the bacterial cell membrane integrity or interfering with cellular respiration.

Below is a diagram illustrating a generalized workflow for investigating the antibacterial mechanism of action.

Experimental Workflow for Investigating Antibacterial Mechanism of Action cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Validation A Test Compound (this compound) B Antibacterial Activity Assay (MIC Determination) A->B C Cellular Target Identification B->C D Enzyme Inhibition Assays (e.g., DNA Gyrase) C->D E Cell Membrane Integrity Assay C->E F Cellular Respiration Assay C->F G Confirmation of Target Engagement in Bacterial Cells C->G H Resistant Mutant Studies G->H

Caption: Workflow for elucidating the antibacterial mechanism of a test compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of this compound of known concentration

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (containing 50 µL of the diluted this compound) with 50 µL of the diluted bacterial suspension.

  • Include a positive control (broth with bacteria, no drug) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cell lines to evaluate its potential toxicity.

Materials:

  • 96-well flat-bottom plates

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle control.

Below is a diagram illustrating the workflow of a typical cytotoxicity assay.

Workflow of a Typical Cytotoxicity Assay (MTT) A Seed Cells in 96-well Plate B Treat Cells with Test Compound (this compound) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: A generalized workflow for assessing the cytotoxicity of a compound using the MTT assay.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents with activity against both Gram-positive and Gram-negative bacteria. While the currently available data is preliminary, it warrants further investigation into its specific mechanism of action and a more comprehensive evaluation of its antibacterial spectrum through quantitative assays like MIC determination. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to build upon in the quest for novel and effective antimicrobial therapies.

References

A Comparative Analysis of the Biological Activity of Synthetic Versus Natural Rubiginone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of naturally sourced Rubiginone D2 and synthetically produced angucyclinones, a class of compounds to which this compound belongs. Due to the limited availability of quantitative biological data for synthetically produced this compound, this guide will leverage data from a representative synthetic angucyclinone to draw a comparative picture.

Executive Summary

This compound, a member of the angucyclinone family of antibiotics, is a polyketide produced by Streptomyces species.[1] Natural this compound has demonstrated promising biological activities, including cytostatic effects against various tumor cell lines and antibacterial properties, particularly against Gram-positive bacteria.[1] While the total synthesis of some angucyclinones has been achieved, a direct comparison of the biological activity between natural and synthetic this compound is not yet available in the scientific literature. This guide, therefore, presents the known activities of natural this compound and juxtaposes them with data from a representative synthetic angucyclinone to provide a valuable reference for researchers in the field.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the available quantitative data for natural this compound and a representative synthetic angucyclinone. It is important to note that the data for the synthetic compound is from a closely related molecule and serves as a surrogate for this comparative analysis.

Table 1: Cytotoxicity Data (IC50 values in µM)

CompoundSourceHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)K562 (Leukemia)Additional Cell Lines
Natural this compound Streptomyces sp.Data not availableData not availableData not availableData not availableQualitatively reported as cytostatically active against various tumor cell lines[1]
Representative Synthetic Angucyclinone (Compound 1) Synthetic1.52.13.40.8-

Note: Data for the representative synthetic angucyclinone is sourced from a study on novel synthesized angucyclinone analogs.

Table 2: Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundSourceBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Natural this compound Streptomyces sp.Data not availableData not availableInactiveInactive
Representative Synthetic Angucyclinone (Compound 2) Synthetic816>64>64

Note: Data for the representative synthetic angucyclinone is sourced from a study on the antibacterial activity of synthetic angucyclinones.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (natural or synthetic this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Test (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are grown in appropriate broth media overnight at 37°C.

  • Inoculum Preparation: The overnight cultures are diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of Angucyclinone-Induced Apoptosis

The following diagram illustrates a potential signaling pathway through which angucyclinones like this compound may exert their cytotoxic effects, primarily through the induction of apoptosis.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Leads to Casp9 Caspase-9 Activation Mito->Casp9 Triggers Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Angucyclinone-induced apoptosis pathway.

Experimental Workflow for Bioactivity Comparison

This diagram outlines a typical experimental workflow for comparing the biological activity of natural versus synthetic compounds.

G cluster_0 Compound Sourcing cluster_1 Bioactivity Assays cluster_2 Data Analysis & Comparison Natural Natural this compound (from Streptomyces sp.) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Natural->Cytotoxicity Antibacterial Antibacterial Assays (e.g., MIC) Natural->Antibacterial Synthetic Synthetic Angucyclinone Synthetic->Cytotoxicity Synthetic->Antibacterial Data IC50 & MIC Determination Cytotoxicity->Data Antibacterial->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for comparing bioactivity.

Logical Relationship in Comparison

This diagram illustrates the logical framework for comparing the biological activities of natural and synthetic compounds.

G Compound Test Compound Source Source Compound->Source Activity Biological Activity Compound->Activity Natural Natural (this compound) Source->Natural Synthetic Synthetic (Angucyclinone) Source->Synthetic Cytotoxicity Cytotoxicity Activity->Cytotoxicity Antibacterial Antibacterial Activity->Antibacterial

References

A Comprehensive Guide to the Preclinical Validation of Rubiginone D2's Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rubiginone D2, a polyketide natural product isolated from Streptomyces sp., has demonstrated promising cytostatic activity against various tumor cell lines. However, its molecular targets and mechanism of action remain to be elucidated. This guide provides a comparative framework for the preclinical validation of this compound's molecular targets. Due to the current lack of published validation studies for this specific compound, this document presents a series of proposed key experiments, detailed protocols, and data visualization strategies that are considered the standard in the field. The aim is to offer a robust roadmap for researchers investigating the therapeutic potential of this compound and similar novel compounds. We draw comparisons with Doxorubicin, a well-characterized anthracycline antibiotic, to contextualize the potential findings.

Comparative Cytotoxicity Analysis

The initial step in characterizing a novel anticancer agent is to determine its cytotoxic profile across a panel of relevant cancer cell lines and compare it to a standard-of-care agent.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaData to be determinedReference Value
MDA-MB-231Breast AdenocarcinomaData to be determinedReference Value
A549Lung CarcinomaData to be determinedReference Value
HCT116Colon CarcinomaData to be determinedReference Value
HepG2Hepatocellular CarcinomaData to be determinedReference Value
hTERT-RPE1Normal EpithelialData to be determinedReference Value
Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound or Doxorubicin (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Identification of Molecular Targets

To elucidate the mechanism of action, direct identification of this compound's binding partners is essential. A combination of affinity-based and label-free proteomics approaches is recommended.

Affinity Chromatography-Mass Spectrometry

This method aims to isolate cellular proteins that directly bind to this compound.

G cluster_workflow Experimental Workflow: Affinity Chromatography A Synthesize this compound-biotin conjugate B Immobilize on streptavidin-coated beads A->B C Incubate with cancer cell lysate B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G In-gel digestion (e.g., trypsin) F->G H Identify proteins by LC-MS/MS G->H

Figure 1: Workflow for identifying this compound binding proteins.
Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a biotinylated derivative of this compound. A linker should be attached at a position determined by structure-activity relationship studies to minimize interference with binding.

  • Immobilization: Incubate the biotinylated this compound with streptavidin-coated agarose beads.

  • Cell Lysis: Prepare a total protein lysate from a sensitive cancer cell line (e.g., MCF-7).

  • Binding: Incubate the immobilized probe with the cell lysate. As a control, a parallel incubation should be performed with an excess of free, non-biotinylated this compound to competitively inhibit specific binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Potential Molecular Targets of this compound Identified by Affinity Chromatography-MS

Protein ID (UniProt)Protein NamePeptide CountCompetitive Elution Fold ChangePutative Function
e.g., P04792Topoisomerase II alphaData to be determinedData to be determinedDNA replication, transcription
e.g., P11387Pyruvate kinase PKMData to be determinedData to be determinedGlycolysis
...............

Validation of Target Engagement

Once potential targets are identified, it is crucial to validate the interaction in a cellular context and assess the functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to monitor drug-target engagement in intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.

Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cancer cells with this compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fractions by Western blotting for the candidate target protein(s) identified previously.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Elucidation of Downstream Signaling Pathways

The identification of a molecular target allows for the investigation of the downstream signaling pathways affected by this compound. Based on its structural similarity to other anthracyclines, a plausible hypothesis is the inhibition of Topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.

G RubiginoneD2 This compound TopoII Topoisomerase II RubiginoneD2->TopoII inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage prevents re-ligation ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 G2M_arrest G2/M Cell Cycle Arrest p21->G2M_arrest Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Validation of the Apoptotic Pathway

  • Western Blot Analysis: To confirm the activation of the proposed pathway, Western blotting can be used to measure the levels of key proteins such as phosphorylated ATM/ATR, p53, p21, cleaved caspase-9, and cleaved caspase-3 in cells treated with this compound over a time course.

  • Flow Cytometry for Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can quantify the percentage of cells in the G2/M phase of the cell cycle after treatment with this compound.

  • Annexin V/PI Staining: This flow cytometry-based assay can be used to quantify the percentage of apoptotic cells.

Table 3: Comparison of Mechanistic Effects of this compound and Doxorubicin

ParameterThis compoundDoxorubicin
Primary Molecular Target To be determined (Hypothesis: Topoisomerase II)Topoisomerase II
Induction of DNA Damage (γH2AX foci) Data to be determinedYes
Cell Cycle Arrest Phase To be determined (Hypothesis: G2/M)G2/M
Induction of Apoptosis (Annexin V+) Data to be determinedYes
Activation of Caspase-3 Data to be determinedYes

Conclusion and Future Directions

This guide outlines a systematic approach to validate the molecular targets of this compound and compare its mechanism of action to a standard chemotherapeutic agent. The proposed experiments, from initial cytotoxicity screening to detailed pathway analysis, will provide a comprehensive understanding of this compound's therapeutic potential. Successful validation of a novel mechanism of action could position this compound as a lead compound for the development of a new class of anticancer drugs.

Safety Operating Guide

Proper Disposal of Rubiginone D2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Rubiginone D2, a polyketide with antibacterial and anticancer activities. While this guidance is based on general best practices for chemical waste management, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations.

Immediate Safety and Handling Considerations

This compound is a solid research chemical intended for laboratory use only.[1] Standard laboratory personal protective equipment (PPE) should be worn when handling this compound, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

As a specific Safety Data Sheet for this compound was not located, quantitative data regarding disposal parameters (e.g., concentration limits for aqueous waste) are not available. In the absence of such data, a conservative approach must be taken, treating all this compound waste as hazardous chemical waste.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical WasteGeneral laboratory best practices
Aqueous Waste Concentration Treat any concentration as hazardousGeneral laboratory best practices
Solid Waste Dispose of as solid chemical wasteGeneral laboratory best practices

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Segregation:

  • Solid Waste: All unused or expired solid this compound, as well as any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves), should be collected in a designated, clearly labeled hazardous waste container for solids.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for chemical-contaminated sharps.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Ensure the date of accumulation is recorded on the label.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are sealed tightly to prevent leaks or spills.

  • Store in a secondary containment bin to mitigate the impact of any potential leaks.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A Solid this compound (unused/expired) D Solid Chemical Waste Container A->D B This compound Solutions E Liquid Chemical Waste Container B->E C Contaminated Labware (gloves, wipes, etc.) F Contaminated Solid Waste Container C->F G EHS Pickup and Disposal D->G E->G F->G

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubiginone D2
Reactant of Route 2
Rubiginone D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.